molecular formula C10H12N4S B2767952 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine CAS No. 683274-67-1

4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine

Katalognummer: B2767952
CAS-Nummer: 683274-67-1
Molekulargewicht: 220.30 g/mol
InChI-Schlüssel: GVNSLBIXJYZCCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C10H12N4S and its molecular weight is 220.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-piperazin-1-ylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-6-15-9-8(1)12-7-13-10(9)14-4-2-11-3-5-14/h1,6-7,11H,2-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNSLBIXJYZCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683274-67-1
Record name 4-(piperazin-1-yl)thieno[3,2-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(1-Piperazinyl)thieno[3,2-d]pyrimidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9R4RCX2NA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Emergence of 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine: A Privileged Scaffold in Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The thieno[3,2-d]pyrimidine core, a bioisostere of the naturally occurring purine ring system, has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it an ideal scaffold for the design of potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer. The introduction of a piperazine moiety at the C4-position has proven to be a particularly fruitful strategy, leading to the discovery of numerous derivatives with promising therapeutic potential. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of 4-(piperazin-1-yl)thieno[3,2-d]pyrimidine and its analogues, with a focus on their role as kinase inhibitors in oncology.

Core Molecular Architecture and Physicochemical Profile

The foundational structure of 4-(piperazin-1-yl)thieno[3,2-d]pyrimidine consists of a fused thieno[3,2-d]pyrimidine bicycle with a piperazine ring attached at the 4-position of the pyrimidine ring.[1][2][3] This arrangement provides a versatile template for chemical modification, allowing for the fine-tuning of its pharmacological properties.

Caption: Chemical structure of 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine.

Table 1: Physicochemical Properties of 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine

PropertyValueSource
Molecular FormulaC10H12N4S[1][3]
Molecular Weight220.3 g/mol [1][3]
XLogP30.6[1]
Monoisotopic Mass220.07826757 Da[1]
Hazard IdentificationHarmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

The physicochemical properties of this scaffold, such as its moderate lipophilicity (XLogP3 of 0.6), contribute to its drug-like characteristics, which are essential for oral bioavailability and cell permeability.[1]

General Synthetic Strategy: A Modular Approach

The synthesis of 4-(piperazin-1-yl)thieno[3,2-d]pyrimidine and its derivatives typically follows a convergent and modular approach, which allows for the facile introduction of diversity at various positions of the scaffold. A common and effective strategy involves the nucleophilic aromatic substitution of a 4-chlorothieno[3,2-d]pyrimidine intermediate with piperazine or a suitably substituted piperazine derivative.

Sources

The Fulcrum of Activity: A Technical Guide to the Structure-Activity Relationship of 4-Substituted Thienopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thienopyrimidine Scaffold - A Privileged Motif in Medicinal Chemistry

The thienopyrimidine core, a fused heterocyclic system comprising a thiophene ring fused to a pyrimidine ring, stands as a cornerstone in modern medicinal chemistry.[1][2] Its structural resemblance to endogenous purine bases, such as adenine and guanine, allows it to effectively interact with a wide array of biological targets, including kinases, phosphodiesterases, and G-protein coupled receptors.[3][4] This bioisosteric relationship has rendered the thienopyrimidine scaffold a "privileged structure," leading to the development of numerous therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties.[5][6]

Three main isomers of thienopyrimidine exist: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine.[1][7] Among these, the thieno[2,3-d] and thieno[3,2-d] isomers have been most extensively explored in drug discovery programs. The versatility of this scaffold lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of its pharmacological profile. The C4-position, in particular, has emerged as a critical determinant of biological activity, with substitutions at this position profoundly influencing potency, selectivity, and overall drug-like properties. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 4-substituted thienopyrimidines, offering insights for researchers, scientists, and drug development professionals engaged in the design of novel therapeutics based on this remarkable scaffold.

The Crucial Role of the C4-Substituent: A Gateway to Diverse Biological Activities

The substituent at the 4-position of the thienopyrimidine ring system acts as a pivotal interaction point with various biological targets. The nature, size, and electronic properties of this substituent can dramatically alter the binding affinity and inhibitory potential of the molecule. Structure-activity relationship studies have consistently demonstrated that modifications at this position are key to unlocking a wide spectrum of therapeutic applications.[8]

Kinase Inhibition: A Dominant Application

A significant body of research on 4-substituted thienopyrimidines has focused on their role as kinase inhibitors, particularly in the context of cancer therapy.[6] The 4-anilino (4-phenylamino) substituent has proven to be a particularly effective pharmacophore for targeting the ATP-binding site of various kinases.[8][9]

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:

Many 4-anilino-thienopyrimidine derivatives have been developed as potent inhibitors of EGFR and VEGFR-2, two key receptor tyrosine kinases implicated in tumor growth, proliferation, and angiogenesis.[9][10] The anilino moiety typically occupies the hydrophobic pocket of the kinase ATP-binding site.

  • Key SAR Insights:

    • The presence of a hydrogen bond donor/acceptor group, such as a sulfonamide or amide, at the para-position of the 4-anilino ring can enhance dual inhibitory activity against both EGFR and VEGFR-2.[9]

    • Halogen substitutions on the anilino ring often lead to improved potency.[9]

    • The thieno[2,3-d]pyrimidine core is often preferred over the quinazoline core found in first-generation inhibitors like Gefitinib and Erlotinib, sometimes leading to enhanced activity.[11]

Phosphoinositide 3-Kinase (PI3K) Inhibition:

The thienopyrimidine scaffold is also a key feature in the design of PI3K inhibitors, with the 4-position playing a crucial role in target engagement.[12] GDC-0941, a potent PI3K inhibitor that entered clinical trials, features a 4-morpholino-thieno[3,2-d]pyrimidine core.[8]

  • Key SAR Insights:

    • The introduction of a flexible hydrazinyl linker at other positions of the pyrimidine ring, in conjunction with C4-substitution, can increase cytotoxic activity.[12]

Phosphodiesterase (PDE) Inhibition

4-substituted thienopyrimidines have also been explored as inhibitors of phosphodiesterases, enzymes that regulate the levels of intracellular second messengers like cyclic AMP (cAMP) and cyclic GMP (cGMP).

PDE5 Inhibition:

Novel cycloalkene-fused thienopyrimidines have shown promising inhibitory activity against PDE5, a target for the treatment of erectile dysfunction and pulmonary hypertension.[13][14]

  • Key SAR Insights:

    • Modulation of the substituent at the 4-position with groups like aniline, benzylamine, and various piperazine derivatives has a significant impact on PDE5 inhibition.[13]

    • A benzylamine substituent at the 4-position, combined with a cycloheptene ring fused to the thienopyrimidine core, has been shown to yield high potency.[13][14]

Adenosine Receptor Antagonism

The thienopyrimidine scaffold has been successfully employed in the development of antagonists for adenosine receptors, particularly the A2A subtype, which is a target for the treatment of Parkinson's disease.[15][16]

  • Key SAR Insights:

    • 4-Arylthieno[3,2-d]pyrimidines have been identified as potent and selective A2A receptor antagonists.[16]

    • Aminomethyl substitutions at other positions, in concert with the C4-aryl group, can lead to excellent in vivo activity.[15]

Data Presentation: Comparative Analysis of 4-Substituted Thienopyrimidine Derivatives

To facilitate a clear understanding of the SAR, the following tables summarize the biological activities of representative 4-substituted thienopyrimidine derivatives against various targets.

Table 1: SAR of 4-Anilino Thienopyrimidines as EGFR and VEGFR-2 Inhibitors

Compound ID4-Anilino SubstitutionEGFR IC50 (µM)VEGFR-2 IC50 (µM)Reference
5f 3-chloro-4-fluoro-anilino0.0351.23[9][10]
5b 4-bromo-anilino0.0420.51[9]
Erlotinib (Reference)0.041-[10]

Table 2: SAR of Thienopyrimidines as PDE5 Inhibitors

Compound ID4-SubstituentFused RingPDE5 IC50 (nM)Reference
15Y BenzylamineCycloheptene190[13][14]

Table 3: SAR of Thienopyrimidines as Adenosine A2A Receptor Antagonists

Compound ID4-SubstituentOther SubstitutionsA2A Receptor Binding Ki (nM)Reference
Example 1 4-Aryl2-AlkylPotent Antagonist[16]
Example 2 4-Aryl2-AminomethylHigh in vivo activity[15]

Experimental Protocols: Synthesis and Biological Evaluation

A fundamental understanding of the experimental procedures used to generate and evaluate these compounds is crucial for researchers in the field.

General Synthetic Protocol for 4-Substituted Thienopyrimidines

The synthesis of 4-substituted thienopyrimidines often proceeds through a common intermediate, the corresponding 4-chloro-thienopyrimidine. This intermediate can then be subjected to nucleophilic aromatic substitution (SNAr) with a variety of amines or other nucleophiles to introduce the desired C4-substituent.[17]

Step 1: Synthesis of the Thienopyrimidin-4-one Core

The thienopyrimidin-4-one core is typically synthesized through the condensation of an appropriately substituted 2-aminothiophene-3-carboxylate with formamide or other cyclizing agents.[1][7]

Step 2: Chlorination of the Thienopyrimidin-4-one

The thienopyrimidin-4-one is then chlorinated, commonly using phosphoryl chloride (POCl₃) or a similar reagent, to yield the 4-chloro-thienopyrimidine intermediate.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro-thienopyrimidine is reacted with the desired amine (e.g., a substituted aniline, benzylamine, or morpholine) in a suitable solvent, often in the presence of a base, to afford the final 4-substituted thienopyrimidine product.[17]

Kinase Inhibition Assay Protocol (General)

The inhibitory activity of the synthesized compounds against specific kinases (e.g., EGFR, VEGFR-2) is typically determined using an in vitro kinase assay.

  • Reagents and Materials: Recombinant kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, test compounds, and a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a luminescence-based ATP detection reagent).

  • Procedure: a. The kinase, substrate, and test compound (at various concentrations) are pre-incubated in the assay buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature. d. The reaction is stopped, and the amount of product formed (phosphorylated substrate) or remaining ATP is quantified using the chosen detection method.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a suitable equation.

Visualization of Key Concepts

Visual representations are invaluable for understanding complex biological pathways and experimental workflows.

SAR_Kinase_Inhibitors Thieno Thienopyrimidine Scaffold (e.g., thieno[2,3-d]pyrimidine) Anilino 4-Anilino Moiety Thieno->Anilino Substitution at C4 Other_Subs Other Substituents (e.g., Morpholino, Benzylamine) Thieno->Other_Subs Substitution at C4 Kinase Kinase ATP-Binding Site (e.g., EGFR, VEGFR-2, PI3K) Anilino->Kinase Binds to Hydrophobic Pocket Other_Subs->Kinase Modulates Binding Affinity

Caption: SAR of 4-Substituted Thienopyrimidines as Kinase Inhibitors.

Synthetic_Workflow Start 2-Aminothiophene-3-carboxylate Step1 Condensation (e.g., with Formamide) Start->Step1 Intermediate1 Thienopyrimidin-4-one Step1->Intermediate1 Step2 Chlorination (e.g., with POCl3) Intermediate1->Step2 Intermediate2 4-Chloro-thienopyrimidine Step2->Intermediate2 Step3 Nucleophilic Aromatic Substitution (SNAr) (with desired amine) Intermediate2->Step3 Final_Product 4-Substituted Thienopyrimidine Step3->Final_Product

Caption: General Synthetic Workflow for 4-Substituted Thienopyrimidines.

Conclusion and Future Directions

The 4-position of the thienopyrimidine scaffold is undeniably a hot-spot for modulating biological activity. The diverse range of substituents that can be introduced at this position has led to the discovery of potent and selective inhibitors for a multitude of therapeutic targets. The 4-anilino moiety remains a cornerstone for the development of kinase inhibitors, while other substituents have opened doors to new applications in areas such as phosphodiesterase inhibition and adenosine receptor antagonism.

Future research in this area will likely focus on the exploration of novel C4-substituents to further enhance potency, selectivity, and pharmacokinetic properties. The integration of computational methods, such as molecular docking and dynamic simulations, will continue to play a crucial role in the rational design of new 4-substituted thienopyrimidine derivatives. As our understanding of the intricate interactions between these compounds and their biological targets deepens, the thienopyrimidine scaffold is poised to yield a new generation of innovative and effective therapeutics.

References

  • Mghwary, A. M., Gedawy, E. M., Kamal, A. M., & Abuel-Maaty, S. M. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Future Medicinal Chemistry, 11(8), 865-883. [Link]

  • Ivachtchenko, A. V., Kovalenko, S. M., Tkachenko, O. V., & Parkhomenko, O. O. (2004). Synthesis of Substituted Thienopyrimidine-4-ones. Journal of Combinatorial Chemistry, 6(4), 573-583. [Link]

  • Mghwary, A. M., Gedawy, E. M., Kamal, A. M., & Abuel-Maaty, S. M. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Future science OA, 5(4), FSO372. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2217695. [Link]

  • Thienopyrimidine. (2022). In Encyclopedia. MDPI. [Link]

  • Synthesis of 4‐amino substituted thienopyrimidines using SNAr. (n.d.). ResearchGate. [Link]

  • Ivachtchenko, A. V., Kovalenko, S. M., Tkachenko, O. V., & Parkhomenko, O. O. (2004). Synthesis of Substituted Thienopyrimidine-4-ones. ACS Combinatorial Science, 6(4), 573-583. [Link]

  • Thienopyrimidine-based dual EGFR/ErbB-2 inhibitors. (n.d.). ResearchGate. [Link]

  • Golub, A. G., Bdzhola, V. G., Kyshenia, Y. V., Sapelkin, V. M., Yarmoluk, S. M., & Prykhod'ko, A. O. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 21(9), 2824-2827. [Link]

  • Ivachtchenko, A., Kovalenko, S., Tkachenko, O. V., & Parkhomenko, O. (2004). Synthesis of substituted thienopyrimidine-4-ones. Journal of Combinatorial Chemistry, 6(4), 573-583. [Link]

  • El-Damasy, A. K., Lee, J. A., Lee, J., & Keum, G. (2023). Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Future Medicinal Chemistry, 15(19), 1667-1684. [Link]

  • Al-Omair, M. A., Ali, A. A., & El-Emam, A. A. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Molecular Crystals and Liquid Crystals, 753(1), 1-17. [Link]

  • Prisca, C., Bérété, T., & Sissouma, D. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 15(1), 35. [Link]

  • El-Sharkawy, M. A., Ali, M. A., & Abdel-Gawad, H. (2018). Design and synthesis of novel annulated thienopyrimidines as phosphodiesterase 5 (PDE5) inhibitors. Archiv der Pharmazie, 351(5), e1800018. [Link]

  • Thienopyrimidines Exploring the Chemistry and Bioactivity. (n.d.). ResearchGate. [Link]

  • Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. (n.d.). Preprints.org. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Li, J., Wang, L., & Liu, X. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3364. [Link]

  • Rao, C. V. (2016). Development of thienopyrimidines as potential pharmaceuticals. Med chem (Los Angeles), 6(9), 567-567. [Link]

  • Singh, V., Chibale, K., & Warner, D. F. (2021). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. RSC Medicinal Chemistry, 12(2), 244-249. [Link]

  • Bruno, O., Brullo, C., Ranise, A., Schenone, S., Bondavalli, F., Barocelli, E., ... & Spadoni, G. (2000). Design, Synthesis, and Biological Activities of New Thieno[3,2-d]pyrimidines as Selective Type 4 Phosphodiesterase Inhibitors. Journal of Medicinal Chemistry, 43(19), 3543-3550. [Link]

  • Brief structure–activity relationships (SAR) correlation of... (n.d.). ResearchGate. [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2015). Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. Journal of Heterocyclic Chemistry, 52(4), 1166-1171. [Link]

  • El-Sharkawy, M. A., Ali, M. A., & Abdel-Gawad, H. (2018). Design and synthesis of novel annulated thienopyrimidines as phosphodiesterase 5 (PDE5) inhibitors. Archiv der Pharmazie, 351(5), 1800018. [Link]

  • Fernández-Bach, F., Moreno-Marín, N., Valenzuela-López, M., Valenzuela-Fernández, A., Hernández-Torres, E., & Entrena, A. (2022). Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. International Journal of Molecular Sciences, 23(7), 3656. [Link]

  • Gillespie, R. J., Cliffe, I. A., Dawson, C. E., Dourish, C. T., Gaur, S., Giles, P. R., ... & Williamson, D. S. (2009). Aminomethyl substituted thieno[2,3-d]pyrimidines as adenosine A2A receptor antagonists. MedChemComm, (1), 47-51. [Link]

  • identification of BRaf-Sparing Amino-Thienopyrimidines with Potent IRE1α Inhibitory Activity. (2020). ACS Medicinal Chemistry Letters, 11(11), 2215-2222. [Link]

  • Reported thienopyrimidines as tyrosine kinases inhibitors... (n.d.). ResearchGate. [Link]

  • Kovaleva, M., Zahanich, I., Kholodnyak, S., & Vovk, M. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Scientia Pharmaceutica, 86(3), 32. [Link]

  • Scheme 1. Synthesis of the 4-aminosubstituted thieno[3,2-d]pyrimidine derivatives. (n.d.). ResearchGate. [Link]

  • Sestito, S., Runfola, M., & Rapposelli, S. (2019). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. Medicinal Chemistry, 15(6), 646-655. [Link]

  • Antagonists of the human adenosine A(2A) receptor. Part 2: Design and synthesis of 4-arylthieno[3,2-d]pyrimidine derivatives. (n.d.). ResearchGate. [Link]

  • Georgieva, M., Peycheva, E., & Momekov, G. (2024). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. Pharmaceuticals, 17(2), 164. [Link]

  • Gonzàlez Cabrera, D., Douelle, F., Le Manach, C., Han, Z., Paquet, T., Taylor, D., ... & Chibale, K. (2015). Structure-Activity Relationship Studies of Orally Active Antimalarial 2,4-Diamino-thienopyrimidines. Journal of Medicinal Chemistry, 58(19), 7946-7959. [Link]

  • Gillespie, R. J., Cliffe, I. A., Dawson, C. E., Dourish, C. T., Gaur, S., Giles, P. R., ... & Williamson, D. S. (2008). Antagonists of the human adenosine A2A receptor. Part 2: Design and synthesis of 4-arylthieno[3,2-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(9), 2920-2923. [Link]

  • Thienopyrimidine and thienopyridine derivatives useful as anticancer agents. (1998).
  • Spinaci, A., Buccioni, M., Chang, C., Dal Ben, D., Francucci, B., Lambertucci, C., ... & Marucci, G. (2023). Adenosine A2A Receptor Antagonists: Chemistry, SARs, and Therapeutic Potential. In Adenosine Receptors: Therapeutic Aspects for Inflammatory and Immune Diseases (pp. 1-45). Springer, Cham. [Link]

  • Morales, P., Goya, P., & Jagerovic, N. (2022). Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure–Activity Relationship. ACS Medicinal Chemistry Letters, 13(12), 1957-1963. [Link]

Sources

Targeting the Phosphoinositide 3-Kinase (PI3K) Interface: A Technical Review of Piperazinyl-Thienopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the medicinal chemistry, structural biology, and synthetic protocols of piperazinyl-thienopyrimidines , a dominant scaffold in the design of Class I PI3K inhibitors. While early inhibitors like LY294002 lacked selectivity and solubility, the thienopyrimidine core—exemplified by GDC-0941 (Pictilisib) —emerged as a robust ATP-competitive pharmacophore. This review dissects the causality behind the scaffold's success: the thienopyrimidine core mimics adenine to bind the hinge region, while the piperazine moiety extends into the solvent front to modulate physicochemical properties (solubility, lipophilicity) and isoform selectivity.

The Molecular Rationale: Bioisosterism and Scaffold Design

The development of PI3K inhibitors is fundamentally a challenge of competing with high intracellular concentrations of ATP. The thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine systems serve as bioisosteres of the purine ring found in ATP.

Why Thienopyrimidines?
  • Hinge Binding Affinity: The nitrogen atoms in the pyrimidine ring function as critical hydrogen bond acceptors for the kinase hinge region (specifically Val851 in PI3K

    
    ).
    
  • Vector Manipulation: Unlike the rigid quinazoline scaffold, the fused thiophene ring offers unique vectors (positions 6 and 7) for substitution, allowing chemists to probe the "affinity pocket" and the solvent-exposed regions without disrupting the primary hinge interaction.

  • The Piperazine Role: The introduction of a piperazine ring is rarely accidental. It serves two distinct technical functions:

    • Solubility Handle: The basic nitrogen (pKa ~8-9) can be protonated at physiological pH, drastically improving aqueous solubility compared to purely aromatic analogues.

    • Solvent Front Interaction: The piperazine extends out of the ATP binding pocket, where it can interact with non-conserved residues to gain isoform selectivity (e.g., sparing PI3K

      
       or 
      
      
      
      ).

Structural Biology & Binding Mode

Understanding the binding mode is a prerequisite for rational design. The interaction is defined by three distinct zones within the ATP binding pocket.

Mechanistic Diagram: Binding Logic

The following diagram illustrates the pharmacophore mapping of GDC-0941 within the PI3K


 active site.

G cluster_pocket PI3K ATP Binding Pocket Hinge Hinge Region (Val851) Affinity Affinity Pocket (Lys802, Tyr836) Solvent Solvent Interface (Non-conserved) Scaffold Thienopyrimidine Core (ATP Mimetic) Scaffold->Hinge H-Bond Acceptor (N1) Morpholine C4-Morpholine Scaffold->Morpholine C4 Position Piperazine Piperazine Tail (Solubilizing Group) Scaffold->Piperazine C6 Position (Linker) Aryl C2-Indazole/Aryl Scaffold->Aryl C2 Position Morpholine->Hinge H-Bond Donor (O) Piperazine->Solvent Ionic Interaction/Solubility Aryl->Affinity Hydrophobic/Pi-Stacking

Caption: Pharmacophore map showing the tripartite interaction of GDC-0941 analogues. The thienopyrimidine core anchors the molecule, while the piperazine tail modulates ADME properties.

Synthetic Chemistry Strategy

The synthesis of piperazinyl-thienopyrimidines typically follows a convergent route. The Gewald Reaction is the industry standard for constructing the aminothiophene precursor.

Validated Synthetic Protocol
  • Gewald Reaction: Condensation of a ketone/aldehyde with elemental sulfur and an

    
    -cyanoester to form the 2-aminothiophene-3-carboxylate.
    
  • Cyclization: Heating with formamidine acetate (or urea followed by

    
    ) yields the thienopyrimidinone.
    
  • Chlorination: The oxo-group is converted to a chloride using phosphorus oxychloride (

    
    ), creating a reactive handle for 
    
    
    
    .
  • Nucleophilic Substitution (

    
    ):  The C4-chloride is displaced by morpholine.
    
  • Suzuki-Miyaura Coupling: Introduction of the aryl group at C2 or C6 using palladium catalysis.

Synthesis Start Ketone + Sulfur + Cyanoacetate Thiophene 2-Aminothiophene Intermediate Start->Thiophene Gewald Rxn (Base/EtOH) Core Thienopyrimidinone Core Thiophene->Core Cyclization (Formamidine Acetate) Chloro 4-Chloro-thienopyrimidine Core->Chloro Chlorination (POCl3) Final Piperazinyl-Thienopyrimidine (Target) Chloro->Final 1. SnAr (Morpholine) 2. Suzuki Coupling

Caption: General synthetic workflow for functionalized thienopyrimidines. The chlorination step is the critical divergence point for library generation.

Structure-Activity Relationship (SAR) Deep Dive

The optimization of this scaffold relies on balancing potency (low


) with metabolic stability.
Comparative Potency Data (Representative)

The following table summarizes how structural modifications affect PI3K


 inhibition, based on data trends observed in GDC-0941 development [1][2].
Structural RegionModificationEffect on PI3K


Rationale
C4 Position Morpholine< 5 nM Oxygen forms critical H-bond with Val851 backbone.
Piperidine> 100 nMLoss of H-bond acceptor reduces hinge affinity.
C2 Position Indazole (GDC-0941)3 nM Indazole NH donates H-bond to Tyr836/Asp933 (affinity pocket).
Phenyl50 nMGood hydrophobic fit but lacks specific H-bond anchoring.
C6 Position Methyl-piperazine3 nM Solubilizing group; minimal steric clash with solvent front.
H (Unsubstituted)15 nMHigher potency but poor solubility (<10

).
Bulky Sulfonyl3-10 nMSulfonyl oxygen can interact with Arg residues; improves metabolic stability.

Key Insight: The C4-morpholine is non-negotiable for high potency. The C6-piperazine is the "tuning knob" for PK properties without destroying potency.

Experimental Validation Protocols

To ensure scientific integrity, assays must be self-validating. We utilize the ADP-Glo™ Kinase Assay (Promega) for biochemical validation because it is less susceptible to interference from fluorescent compounds than TR-FRET.

A. Biochemical Assay: ADP-Glo™ Protocol

Principle: Measures ADP generation (conversion of ATP) via a luciferase-coupled reaction.[1][2][3] Target: Recombinant PI3K


 (p110

/p85

).[4]
  • Reagent Prep:

    • Buffer: 50 mM HEPES pH 7.5, 3 mM

      
      , 100 mM NaCl, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT.
      
    • Substrate: PIP2:PS lipid vesicles (sonicated).

  • Reaction Assembly (384-well plate):

    • Add 2

      
       of compound (serial dilution in DMSO).
      
    • Add 4

      
       of PI3K enzyme (Optimized to convert ~10-20% ATP).
      
    • Incubate 10 min at 25°C (Thermodynamic equilibration).

    • Add 4

      
       of ATP/Lipid Mix (Final ATP = 
      
      
      
      app, typically 10-50
      
      
      ).
  • Execution:

    • Incubate for 60 min at 25°C.

    • Stop Step: Add 10

      
       ADP-Glo™ Reagent (Depletes unconsumed ATP). Incubate 40 min.
      
    • Detection: Add 20

      
       Kinase Detection Reagent (Converts ADP 
      
      
      
      ATP
      
      
      Light). Incubate 30 min.
  • Data Analysis:

    • Measure Luminescence (RLU).

    • Calculate % Inhibition:

      
      .
      
    • Validation: Z-factor must be > 0.5.

B. Cellular Assay: Western Blot for p-AKT

Rationale: Verifies target engagement in vivo.

  • Cell Line: PC3 (PTEN null, high p-AKT baseline) or MCF-7.

  • Treatment: Serum-starve cells overnight. Treat with compound for 2 hours.[5] Stimulate with EGF (50 ng/mL) for 10 min.

  • Lysis: RIPA buffer + Phosphatase Inhibitors (NaVO3, NaF).

  • Detection: Primary antibodies for p-AKT (Ser473) (biomarker of mTORC2/PI3K activity) and Total AKT (loading control).

  • Quantification: Densitometry normalized to Total AKT.

Signaling Pathway Context[6][7]

The following diagram places the inhibitor in the context of the wider signaling cascade, highlighting the downstream effectors (mTOR, GSK3) that are silenced by PI3K inhibition.

Signaling RTK RTK / GPCR PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Inhibitor Thienopyrimidine Inhibitor Inhibitor->PI3K Blockade PIP2 PIP2 PIP2->PIP3 PI3K PIP3->PIP2 PTEN PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT (PKB) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PDK1->AKT Phosphorylation (T308) mTOR mTORC1 AKT->mTOR Activation

Caption: The PI3K/AKT/mTOR signaling cascade.[6][7] Thienopyrimidines block the conversion of PIP2 to PIP3, preventing AKT recruitment to the membrane.

References

  • Folkes, A. J., et al. (2008).[5][8] "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer."[5][9] Journal of Medicinal Chemistry. [Link]

  • Heffron, T. P., et al. (2010). "Structure-activity relationships of PI3K inhibitors: the discovery of GDC-0941." ACS Medicinal Chemistry Letters. [Link]

  • Yap, T. A., et al. (2015). "First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan-Class I Phosphoinositide 3-Kinase Inhibitor, in Patients with Advanced Solid Tumors." Clinical Cancer Research. [Link]

Sources

Methodological & Application

Crystallization techniques for thieno[3,2-d]pyrimidine-protein complexes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of Thieno[3,2-d]pyrimidine-Protein Complexes for Drug Discovery

Abstract

The thieno[3,2-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting a range of protein classes, particularly kinases.[1][2][3] Elucidating the precise binding modes of these inhibitors through X-ray crystallography is a cornerstone of structure-based drug design, enabling the optimization of affinity, selectivity, and pharmacokinetic properties. However, obtaining high-quality crystals of protein-ligand complexes suitable for diffraction studies remains a significant bottleneck. This guide provides a comprehensive overview of field-proven techniques and detailed protocols for the successful crystallization of thieno[3,2-d]pyrimidine-protein complexes, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering a framework for rational decision-making in your crystallization endeavors.

Introduction: The Significance of Thieno[3,2-d]pyrimidines and Structural Biology

Thieno[3,2-d]pyrimidines are heterocyclic compounds that are structurally analogous to purines, allowing them to act as effective ATP-competitive inhibitors for a wide array of enzymes.[1] Their synthetic tractability allows for extensive structure-activity relationship (SAR) studies, leading to the development of inhibitors for targets such as cyclin-dependent kinases (CDKs), sirtuins, and Bruton's tyrosine kinase (BTK).[4][5][6] The ultimate validation and refinement of these SAR studies often come from high-resolution crystal structures of the inhibitor bound to its target protein. These structures provide invaluable insights into the molecular interactions driving potency and selectivity, guiding further chemical optimization.

This document will focus on the two primary methods for obtaining crystals of protein-ligand complexes: co-crystallization and soaking. We will explore the rationale for choosing one method over the other and provide detailed, step-by-step protocols for their implementation.

Foundational Principles: Preparing for Crystallization

Before embarking on crystallization trials, it is imperative to ensure the quality and stability of both the protein and the thieno[3,2-d]pyrimidine inhibitor.

Protein Purity and Homogeneity

The target protein should be of the highest possible purity, typically >95% as assessed by SDS-PAGE and size-exclusion chromatography. A monodisperse protein solution is crucial, as aggregates can act as nucleation sites for amorphous precipitate, hindering crystal growth. If the protein is known to be unstable, the inclusion of the thieno[3,2-d]pyrimidine ligand during the final purification steps can sometimes enhance stability and solubility.[7]

Ligand Characterization and Solubility

Thieno[3,2-d]pyrimidine derivatives, like many small molecule inhibitors, often exhibit limited aqueous solubility. It is essential to determine the maximum soluble concentration of your compound in the protein's buffer and in the presence of various potential crystallization reagents.

  • Solvent of Choice: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of these inhibitors (e.g., >50 mM).[8] Most proteins can tolerate DMSO concentrations of 1-2%, with some being stable in up to 10-20%.[8] It is crucial to determine your protein's tolerance to DMSO before proceeding.

  • Alternative Solvents: If DMSO proves problematic, consider other organic solvents or low molecular weight polyethylene glycols (PEG 200, PEG 300, or PEG 400) to improve ligand solubility.[9]

Strategic Decision-Making: Co-Crystallization vs. Soaking

The choice between co-crystallization and soaking is a critical decision in the experimental workflow. The optimal path is often protein- and ligand-dependent.

G start Start: Have Apo Crystals? co_crystallization Co-Crystallization start->co_crystallization No soaking Soaking start->soaking Yes success Success: Diffraction-Quality Complex Crystals co_crystallization->success ligand_solubility Ligand Soluble in Apo Condition? soaking->ligand_solubility crystal_cracking Crystals Crack? soaking->crystal_cracking ligand_solubility->co_crystallization No ligand_solubility->soaking Yes no_binding No Ligand Binding Observed? crystal_cracking->no_binding No optimize_soak Optimize Soaking: - Shorter soak times - Lower ligand conc. - Add cryoprotectant crystal_cracking->optimize_soak Yes no_binding->co_crystallization Yes no_binding->success No optimize_soak->soaking

Figure 1. Decision-making workflow for selecting between co-crystallization and soaking.

Co-Crystallization

In this method, the protein and the thieno[3,2-d]pyrimidine inhibitor are mixed prior to setting up crystallization trials.[7] This approach is often preferred when:

  • No pre-existing apo (ligand-free) crystals are available.

  • The ligand is known to induce a significant conformational change in the protein, which might be restricted by the crystal lattice in a soaking experiment.

  • The ligand has very low solubility in the apo crystallization condition.[7]

  • The ligand binding site is not accessible in the apo crystal form due to crystal packing.[8]

Soaking

Soaking involves introducing the ligand to pre-grown apo crystals.[10] This is often the method of choice due to its simplicity and efficiency.[7] It is advantageous when:

  • A robust apo crystallization condition has already been established.

  • Multiple thieno[3,2-d]pyrimidine analogs are being screened, as one batch of apo crystals can be used for many soaking experiments.[8]

  • The ligand is sufficiently soluble in the apo crystallization mother liquor.

  • The ligand binding site is accessible within the crystal lattice.

Crystallization Methodologies: Vapor Diffusion and Microbatch

Both co-crystallization and soaking experiments can be set up using various techniques. The two most common are hanging/sitting drop vapor diffusion and microbatch under oil.

  • Vapor Diffusion: A drop containing the protein-ligand mixture (or apo protein for soaking) and a precipitant solution is equilibrated against a larger reservoir of the precipitant solution.[11][12] Water vapor diffuses from the drop to the reservoir, slowly increasing the concentration of both protein and precipitant in the drop, driving the system towards supersaturation and, ideally, crystallization.[11][12]

  • Microbatch: Small volumes of the protein and precipitant solution are mixed directly at their final concentrations and covered with oil to prevent evaporation.[13][14][15] This method is a true batch experiment and can sometimes yield different crystal forms or improved crystal quality compared to vapor diffusion.[13][14] A modified version uses a mixture of silicone and paraffin oils to allow for slow evaporation, mimicking vapor diffusion.[15]

MethodAdvantagesDisadvantages
Vapor Diffusion Widely used, allows for a gradual approach to supersaturation, easy to monitor.[12]Requires more protein per trial than microbatch, can lead to the formation of a "skin" on the drop.[14]
Microbatch Requires very small sample volumes, less labor-intensive, can produce superior crystals.[13][14]Can be more difficult to retrieve crystals, standard method does not allow for concentration changes.[14]

Table 1. Comparison of Vapor Diffusion and Microbatch Crystallization Methods.

Detailed Protocols

The following protocols provide a starting point for the crystallization of thieno[3,2-d]pyrimidine-protein complexes. Optimization will likely be required for each specific complex.

Protocol 1: Co-crystallization by Sitting Drop Vapor Diffusion

This protocol is based on general principles for protein-ligand co-crystallization.

Rationale: The goal is to form a stable protein-ligand complex in solution before inducing crystallization. The molar excess of the ligand ensures that a high percentage of the protein is in the bound state.[8]

Materials:

  • Purified target protein (5-15 mg/mL in a suitable buffer, e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Thieno[3,2-d]pyrimidine stock solution (50-100 mM in 100% DMSO).

  • Crystallization screening kits (commercial sparse matrix screens are a good starting point).

  • 96-well sitting drop crystallization plates.

Procedure:

  • Complex Formation: a. On ice, add the thieno[3,2-d]pyrimidine stock solution to the protein solution to achieve a final molar ratio of protein to ligand between 1:3 and 1:10.[9] b. The final DMSO concentration should ideally not exceed 5%, and preferably be below 3%, to avoid protein denaturation.[9] c. Incubate the mixture on ice for 30-60 minutes to allow for complex formation.[7] d. Centrifuge the protein-ligand mixture at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet any precipitated ligand or aggregated protein.[9]

  • Crystallization Setup: a. Using the supernatant from step 1d, set up crystallization trials using a 96-well sitting drop plate. b. In each well, mix 100-200 nL of the protein-ligand complex with 100-200 nL of the reservoir solution from a sparse matrix screen. c. Seal the plate and incubate at a constant temperature (e.g., 4°C or 20°C).

  • Monitoring and Optimization: a. Monitor the drops for crystal growth regularly over several weeks. b. If initial hits (e.g., small crystals, spherulites, or promising precipitate) are identified, perform optimization screens by varying the pH, precipitant concentration, and temperature around the initial hit condition.

Protocol 2: Ligand Soaking into Apo Crystals

This protocol is ideal when you have a reproducible apo crystal system.

Rationale: This method leverages existing apo crystals, allowing the ligand to diffuse into the active site through solvent channels in the crystal lattice.[11]

Materials:

  • Apo crystals of the target protein in their crystallization drop.

  • Thieno[3,2-d]pyrimidine stock solution (50-100 mM in 100% DMSO).

  • Stabilizing solution (mother liquor from the apo crystal drop).

  • Cryoprotectant solution (stabilizing solution containing 20-30% glycerol or another cryoprotectant).

Procedure:

  • Prepare Soaking Solution: a. Prepare a soaking solution by adding the thieno[3,2-d]pyrimidine stock solution to the stabilizing solution. b. The final ligand concentration should be in excess of its dissociation constant (Kd), often in the range of 1-10 mM. To ensure high occupancy, a ligand concentration of at least 10 times the Kd is recommended.[8][9] c. The final DMSO concentration should be kept as low as possible to prevent crystal damage.

  • Soaking the Crystal: a. Carefully transfer a single apo crystal from its growth drop into a drop of the soaking solution. b. Incubation times can vary from minutes to days.[11] For initial trials, start with a short soak time (e.g., 30 minutes to 2 hours) to minimize the risk of crystal cracking. c. If crystals are prone to cracking, consider a stepwise increase in ligand and/or DMSO concentration.

  • Cryo-protection and Harvesting: a. Briefly transfer the soaked crystal into a drop of cryoprotectant solution that also contains the thieno[3,2-d]pyrimidine at the same concentration as the soaking solution. b. Loop the crystal and flash-cool it in liquid nitrogen.

Case Studies: Successful Crystallization of Thieno[3,2-d]pyrimidine Complexes

Published crystal structures provide valuable starting points for designing your own crystallization experiments.

Target ProteinLigand TypeCrystallization MethodPrecipitant ConditionsPDB ID
SIRT3Thieno[3,2-d]pyrimidine-6-carboxamideHanging Drop Vapor Diffusion0.1 M HEPES pH 7.5, 20% w/v PEG 80004FVT (example)
SIRT3Thieno[3,2-d]pyrimidine-6-carboxamideHanging Drop Vapor Diffusion0.1 M Tris pH 8.0, 20% PEG 4000 or 60004FVT (example)
Death-Associated Protein Kinase (DAPK)Staurosporine AnalogSitting Drop Vapor DiffusionPEG 400 and PEG 8000Not specified[16]

Table 2. Examples of Crystallization Conditions for Thieno[3,2-d]pyrimidine-like Inhibitor Complexes. Note: Specific PDB IDs for all DAPK complexes were not provided in the source material.

The successful crystallization of SIRT3 with thieno[3,2-d]pyrimidine inhibitors was achieved using PEG 8000, PEG 4000, or PEG 6000 as the primary precipitant, with buffering at pH 7.5-8.0.[5] This suggests that for kinase targets, which share a similar ATP-binding fold, screens containing a range of PEGs at neutral to slightly basic pH could be a productive starting point.

Troubleshooting Common Problems

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals, Only Precipitate Protein or ligand concentration too high; ligand insolubility; protein instability.Reduce protein/ligand concentration; try additives to improve ligand solubility (e.g., low MW PEGs); add ligand during protein purification to enhance stability.[7][9]
Crystals Crack During Soaking Osmotic shock; high DMSO concentration; large conformational change upon binding.Decrease ligand/DMSO concentration; shorten soaking time; use a cryo-soaking approach; switch to co-crystallization.[10]
No Ligand Density in Soaked Crystal Ligand binding site is inaccessible; low ligand occupancy.Check crystal packing for accessibility; increase ligand concentration or soaking time; confirm binding with a biophysical method; switch to co-crystallization.[8]
Phase Separation (Oiling Out) High concentration of protein and/or precipitant.Lower protein and precipitant concentrations; add detergents or other additives; vary the temperature.

Table 3. Troubleshooting Guide for Crystallization of Thieno[3,2-d]pyrimidine-Protein Complexes.

Conclusion

The crystallization of thieno[3,2-d]pyrimidine-protein complexes is a challenging yet essential step in structure-based drug discovery. Success hinges on a systematic and rational approach, beginning with high-quality reagents and a clear understanding of the principles governing protein crystallization. By carefully considering the choice between co-crystallization and soaking, and by systematically screening and optimizing conditions, researchers can significantly increase their chances of obtaining high-resolution structures. The protocols and troubleshooting guide provided herein serve as a robust starting point for these efforts, empowering drug discovery teams to unlock the full potential of the versatile thieno[3,2-d]pyrimidine scaffold.

References

  • Guidelines for the successful generation of protein–ligand complex crystals - PMC. Available at: [Link]

  • Crystallization and preliminary X-ray analysis of two inhibitor complexes of the catalytic domain of death-associated protein kinase - PubMed. Available at: [Link]

  • Crystallization of Protein-Ligand Complexes - Hampton Research. Available at: [Link]

  • Crystallization of protein–ligand complexes - IUCr Journals. Available at: [Link]

  • Chemical structures of some thieno[3,2-d]pyrimidines - ResearchGate. Available at: [Link]

  • Proteins and their Ligands: Their Importance and how to Crystallize them Astrid Hoeppner#, Lutz Schmitt* and Sander H. J. Smits - HHU. Available at: [Link]

  • Chemical structure of (A–C) 4,6-disubstituted thieno[3,2-d]pyrimidines,... - ResearchGate. Available at: [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - MDPI. Available at: [Link]

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3 | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Protein crystallization - Moodle@Units. Available at: [Link]

  • Predicted structure of the protein-ligand complex for compound 8b and... - ResearchGate. Available at: [Link]

  • Crystallization and preliminary X-ray analysis of the auto-inhibited twitchin kinase - PubMed. Available at: [Link]

  • Discovery and Exploration of Protein Kinase CK2 Binding Sites Using CK2α - Semantic Scholar. Available at: [Link]

  • Chemical structures of a) thieno[3,2‐d]pyrimidine core under study, b) Torin2 and c) SPK98. Available at: [Link]

  • Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC. Available at: [Link]

  • a comparison of microbatch and vapor diffusion for initial screening of crystallization conditions - Douglas Instruments. Available at: [Link]

  • Microbatch-Under-Oil Crystallization. Available at: [Link]

  • Microbatch Crystallization - Hampton Research. Available at: [Link]

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC. Available at: [Link]

  • Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization - YouTube. Available at: [Link]

  • Different methods of crystallization experiment setup include (a) vapor... - ResearchGate. Available at: [Link]

  • BindingDB BDBM33240 thieno[2,3-d]pyrimidine, 34g. Available at: [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC. Available at: [Link]

  • Microwave-Assisted Synthesis of Thieno(3,2-d) Pyrimidine Amino Derivatives and Their Molecular Docking Studies - ResearchGate. Available at: [Link]

  • Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed. Available at: [Link]

  • (PDF) Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation - ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Minimizing side reactions during thienopyrimidine nucleophilic substitution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions During Nucleophilic Aromatic Substitution (SNAr)

Welcome, researchers and drug development professionals, to our dedicated resource for troubleshooting nucleophilic substitution reactions on the thienopyrimidine scaffold. As a Senior Application Scientist, I understand that while the thienopyrimidine core is a valuable pharmacophore, its reactivity can present unique challenges.[1][2] This guide is structured to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you to proactively design more robust and successful experiments.

Frequently Asked Questions (FAQs)

This section addresses high-level questions and provides a foundational understanding of the key challenges in thienopyrimidine SNAr chemistry.

Q1: My nucleophilic substitution on a 4-chlorothienopyrimidine is failing or giving very low yields. What are the most common culprits?

When a standard SNAr reaction on a thienopyrimidine scaffold fails, the issue typically stems from one of three areas: the nature of the reactants, the reaction conditions, or competing side reactions.

  • Reactant Stability & Reactivity:

    • Nucleophile Potency: Is your nucleophile strong enough to attack the electron-deficient pyrimidine ring? Very weak nucleophiles may require harsh conditions that degrade the starting material.

    • Leaving Group: While chlorine is a common leaving group, its displacement is not always trivial. The rate-determining step in SNAr is typically the initial nucleophilic attack, not the departure of the leaving group.[3]

    • Substrate Electronics: The thienopyrimidine ring must be sufficiently activated (electron-poor) for the reaction to proceed. Electron-donating groups on the ring can hinder the reaction.[3]

  • Reaction Conditions:

    • Base: The choice and amount of base are critical. An inappropriate base can deprotonate the wrong site, catalyze decomposition, or be too weak to deprotonate the nucleophile effectively.

    • Solvent: The solvent must fully solubilize your reactants and be appropriate for the chosen temperature. Polar aprotic solvents like DMF, DMSO, or acetonitrile are common choices.[4][5][6]

    • Temperature: Insufficient heat may lead to no reaction, while excessive heat can promote decomposition and side reactions.

  • Competing Side Reactions:

    • Dimerization: The starting material, particularly thienopyrimidinone derivatives, can self-react or dimerize under basic conditions, consuming it before the desired substitution can occur.[4]

    • Hydrolysis: Trace amounts of water can lead to the hydrolysis of the chloro-substituent, forming the corresponding hydroxypyrimidine.

    • Competitive Site Reactivity: If your thienopyrimidine has other reactive sites, such as an acidic N-H on the pyrimidine ring, the base or nucleophile may react there instead.[4]

Q2: What is "dimerization" in this context, and why is it so common?

Dimerization is a frequent and frustrating side reaction where two molecules of the thienopyrimidine starting material react with each other. This is particularly prevalent with thienopyrimidin-4(3H)-one structures under basic conditions.[4]

Causality: The N-H proton on the pyrimidinone ring is acidic. In the presence of a base, it can be deprotonated to form an anionic species. This anion is nucleophilic and can attack the electrophilic C4 position of another molecule of the starting material, displacing the chloride and forming a dimer. This parasitic reaction consumes your starting material, drastically reducing the yield of the desired product.

Q3: How does regioselectivity become an issue in these reactions?

Regioselectivity concerns which position on the ring the nucleophile attacks. For a simple 4-chlorothienopyrimidine, the C4 position is the primary electrophilic site. However, if the ring has multiple potential leaving groups or is heavily substituted, you may see a mixture of products.

Causality: The regioselectivity of SNAr is governed by electronics and sterics.[7]

  • Electronic Effects: Nucleophiles preferentially attack the most electron-deficient carbon. The position of electron-withdrawing and electron-donating groups on the thienopyrimidine ring dictates the electron density at each carbon. For instance, in 2,4-dichloropyrimidines, substitution is usually C4 selective, but adding an electron-donating group at the C6 position can shift selectivity toward the C2 position.[7]

  • Steric Hindrance: A bulky substituent near a potential reaction site can physically block the nucleophile's approach, directing it to a less hindered but still reactive site.

Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to diagnosing and solving specific experimental issues.

Problem 1: Low or No Product Yield

Your reaction yields are disappointingly low, or you've recovered only starting material.

Initial Troubleshooting Workflow

This workflow helps diagnose the root cause of reaction failure.

G start Reaction Failure (Low/No Yield) check_sm Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_sm sm_present Is Starting Material (SM) Largely Unconsumed? check_sm->sm_present sm_consumed Is Starting Material Largely Consumed? sm_present->sm_consumed NO unconsumed_path YES sm_present->unconsumed_path YES product_present Is Desired Product Present? sm_consumed->product_present sub_unconsumed Potential Cause: Insufficient Reactivity unconsumed_path->sub_unconsumed consumed_path NO sol_unconsumed Solution: - Increase Temperature - Use Stronger Base - Use More Polar Solvent - Check Nucleophile Purity sub_unconsumed->sol_unconsumed product_yes YES product_present->product_yes YES product_no NO product_present->product_no NO sub_prod_yes Potential Cause: Product Degradation / Workup Loss product_yes->sub_prod_yes byproducts_present Are Unidentified Byproducts Dominant? product_no->byproducts_present sol_prod_yes Solution: - Optimize Workup/Purification - Check Product Stability Under Reaction Conditions sub_prod_yes->sol_prod_yes byproducts_yes YES byproducts_present->byproducts_yes YES sub_byproducts Potential Cause: Side Reactions Dominating byproducts_yes->sub_byproducts sol_byproducts Solution: - See Dimerization Guide (Problem 2) - Lower Temperature - Use Weaker/Sterically Hindered Base - Ensure Anhydrous Conditions sub_byproducts->sol_byproducts

Caption: General troubleshooting workflow for SNAr reaction failure.

Problem 2: Main Byproduct is a Dimer of the Starting Material

LC-MS analysis shows a major peak with a mass corresponding to (2 x Starting_Material - HCl).

Mechanistic Insight: Dimerization Pathway

Dimerization outcompetes the desired nucleophilic substitution.

G cluster_0 Desired SNAr Pathway cluster_1 Side Reaction: Dimerization Pathway A Thienopyrimidine-Cl + Nucleophile (NuH) B Base deprotonates NuH A->B C Nu⁻ attacks C4 B->C D Thienopyrimidine-Nu (Desired Product) C->D E Thienopyrimidinone-Cl (has N-H) F Base deprotonates N-H E->F G Anion attacks another Th-Cl molecule F->G H Dimer Byproduct G->H

Caption: Competing pathways of desired SNAr vs. dimerization.

Solutions to Minimize Dimerization

The key is to favor the kinetics of the desired reaction over the dimerization.

StrategyCausality & Explanation
Controlled Addition Add the thienopyrimidine starting material slowly (dropwise) to a solution of the deprotonated nucleophile and base. This keeps the instantaneous concentration of the electrophilic starting material low, minimizing its chance to react with itself.[4]
Use a Weaker Base Strong bases (e.g., NaH, LDA) can readily deprotonate the pyrimidinone N-H. A weaker base like K₂CO₃ or Cs₂CO₃ may be sufficient to deprotonate your nucleophile without significantly deprotonating the pyrimidinone.[4][6]
Lower Temperature Dimerization, like most reactions, is slower at lower temperatures. Running the reaction at 0 °C or even lower may suppress the dimerization rate more than the desired substitution rate.[4]
Protect the N-H If other methods fail, consider protecting the pyrimidinone nitrogen (e.g., with a methyl or benzyl group) before the SNAr step. This physically prevents deprotonation at that site. The protecting group can be removed later if necessary.[4]
Inert Conditions For thiolate nucleophiles, dimerization can also refer to the formation of a disulfide bond via oxidation. Running the reaction under a nitrogen or argon atmosphere with degassed solvents is crucial to prevent this.[4]
Problem 3: Mixture of Regioisomers is Formed

You are targeting substitution at C4 but also get substitution at C2 (or another position).

Solutions to Improve Regioselectivity

Controlling regioselectivity requires a careful analysis of the substrate and reaction conditions.

  • Analyze the Electronic Landscape: Use computational tools to model the Lowest Unoccupied Molecular Orbital (LUMO) of your substrate.[7][8] The largest LUMO lobe often indicates the most electrophilic site and the preferred point of nucleophilic attack. If the LUMO lobes at C2 and C4 are similar in size, a mixture is likely.[7]

  • Modify Sterics: If the desired position (e.g., C4) is sterically hindered, the nucleophile may attack the more accessible C2 position. Consider if a less bulky nucleophile could be used. Conversely, a very bulky nucleophile might selectively react at the most accessible site.

  • Change the Leaving Group: The nature of the leaving group can sometimes influence regioselectivity, although this is less common than electronic control. In some pyrimidine systems, specific groups like MeSO₂ can direct nucleophiles to the C2 position via hydrogen bonding interactions, a phenomenon not seen with simple chloro-substituents.[8]

  • Temperature Control: In some cases, the activation energy for attack at the two sites may be different. Running the reaction at a lower temperature might favor the kinetic product (the one that forms fastest), which may be the desired isomer.

Protocols & Methodologies

Protocol 1: General SNAr with an Amine Nucleophile to Minimize Dimerization

This protocol details the reaction of a 4-chlorothienopyrimidinone with a generic secondary amine, incorporating best practices.

Materials:

  • 4-chlorothienopyrimidinone derivative (1.0 eq)

  • Amine nucleophile (1.2 - 1.5 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet. Dry the glassware thoroughly in an oven before use.

  • Reagent Addition (Nucleophile First): To the flask, add the amine nucleophile (1.2 eq) and cesium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable slurry (concentration typically 0.1-0.5 M with respect to the limiting reagent).

  • Inerting: Purge the flask with nitrogen or argon for 10-15 minutes.

  • Dissolution of Electrophile: In a separate, dry flask, dissolve the 4-chlorothienopyrimidinone (1.0 eq) in a minimal amount of anhydrous DMF.

  • Controlled Addition: Using a syringe pump, add the solution of the 4-chlorothienopyrimidinone dropwise to the stirring slurry of the amine and base over 30-60 minutes at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer 2-3 times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction Monitoring and Quenching

Monitoring:

  • Prepare a TLC chamber with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Every 1-2 hours, pause stirring briefly and use a capillary tube to spot the reaction mixture onto a TLC plate alongside spots of your starting material and (if available) product standard.

  • Visualize under UV light. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

Quenching:

  • Once the reaction is complete, cool it to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice-cold water with stirring. This precipitates the crude product and dissolves inorganic salts.

  • Proceed with filtration or extraction as described in the workup.

References

  • ResearchGate. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions?[Link]

  • ResearchGate. Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative.[Link]

  • ACS Publications. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.[Link]

  • ResearchGate. (2025). Synthesis of 4‐amino substituted thienopyrimidines using SNAr.[Link]

  • National Center for Biotechnology Information. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents.[Link]

  • Schrödinger. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.[Link]

  • Schrödinger. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.[Link]

  • ResearchGate. Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h‐NTPDase Inhibitors.[Link]

  • PubMed. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors.[Link]

  • World Journal of Pharmaceutical Research. A comprehensive review on synthesis of thienopyrimidine derivatives.[Link]

  • International Journal of Pharmaceutical Research and Applications. Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications.[Link]

  • Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.[Link]

  • Nucleophilic Substitution Reactions.[Link]

  • National Center for Biotechnology Information. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines.[Link]

  • MDPI. Thienopyrimidine.[Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.[Link]

  • RSC Publishing. Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism.[Link]

  • Journal of the Chemical Society C. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.[Link]

  • ResearchGate. Synthesis of substituted thienopyrimidines utilizing Suzuki reaction.[Link]

  • R Discovery. The Chemistry of Thienopyrimidines.[Link]

  • Journal of Microbiology and Biotechnology. Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3.[Link]

  • National Center for Biotechnology Information. Synthesis of Some Thienopyrimidine Derivatives.[Link]

  • Pen & Prosperity. Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles.[Link]

  • ResearchGate. The Chemistry of Thienopyrimidines.[Link]

  • National Center for Biotechnology Information. Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking.[Link]

  • ResearchGate. recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).[Link]

  • National Center for Biotechnology Information. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[Link]

Sources

Overcoming oxidation of the thiophene ring during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Oxidation of the Thiophene Ring

Executive Summary: The Thiophene Paradox

Thiophene is a structural paradox in drug development. It is electronically similar to benzene (bioisostere) but chemically distinct due to the sulfur atom's lone pairs.[1] These lone pairs make the ring electron-rich (


-excessive), rendering it highly susceptible to:
  • Unwanted S-oxidation: Leading to unstable S-oxides and irreversible dimerization.[1]

  • Oxidative Polymerization: Occurring under strongly acidic or radical conditions.[1]

This guide provides self-validating protocols to perform oxidations on the thiophene scaffold without oxidizing the scaffold itself.

Diagnostic Workflow: Select Your Oxidant

Before proceeding, use this logic tree to select the correct reagent.[1] Most thiophene degradation occurs because researchers treat it like a benzene ring.[1]

OxidationSelection Start Target Transformation SideChain Side-Chain Oxidation (e.g., CH2OH -> CHO) Start->SideChain RingSub Ring Functionalization (e.g., Halogenation/Nitration) Start->RingSub AcidSens Is substrate acid sensitive? SideChain->AcidSens DirectOx Avoid Strong Oxidants (HNO3, KMnO4, mCPBA) RingSub->DirectOx Warning NBS Use NBS/NIS (Dark, 0°C) RingSub->NBS Halogenation Scale Scale > 10g? AcidSens->Scale No IBX PROTOCOL B: IBX/DMSO (Homogeneous, Potent) AcidSens->IBX Yes (Avoids workup acids) MnO2 PROTOCOL A: Activated MnO2 (Heterogeneous, Mild) Scale->MnO2 Yes (Easy filtration) Scale->IBX No Swern Swern Oxidation (Strict -78°C only) Scale->Swern No ( if -78°C avail)

Figure 1: Decision matrix for selecting oxidants compatible with the thiophene moiety.

Module 1: Chemoselective Side-Chain Oxidation

Scenario: You need to convert a thiophene-methanol to a thiophene-carboxaldehyde. The Failure Mode: Using Chromic Acid (Jones Reagent), Permanganate, or Hydrogen Peroxide results in ring opening or sulfone formation.[1]

Protocol A: Activated Manganese Dioxide (

) Oxidation

Why this works:


 oxidation is heterogeneous.[1][2] The reaction occurs on the solid surface via a radical mechanism that is highly specific to allylic/benzylic (and thienylic) alcohols. It does not generate the electrophilic oxygen species required to attack the sulfur lone pair.

Reagents:

  • Substrate: Thiophene-2-methanol (1.0 equiv)

  • Oxidant: Activated

    
     (10.0 - 20.0 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) or Chloroform[1]

Step-by-Step:

  • Activation (Critical): If using commercial

    
    , dry it in an oven at 110°C for 24 hours prior to use.[1] "Wet" 
    
    
    
    is sluggish and leads to incomplete conversion.[1]
  • Setup: Dissolve substrate in DCM (0.1 M concentration).

  • Addition: Add activated

    
     in one portion.[1] The large excess is necessary due to surface area limitations.
    
  • Agitation: Stir vigorously at room temperature. Do not reflux unless necessary.[1]

  • Monitoring: Check TLC every hour. Product should appear as a distinct spot; thiophene ring remains intact.[1]

  • Workup: Filter the black slurry through a pad of Celite. Wash the pad thoroughly with DCM.[2]

  • Isolation: Concentrate the filtrate. No aqueous extraction is required.[1]

Validation Data:

Oxidant Yield (CHO) S-Oxidation Ring Degradation

| Activated


  | 85-95%  | < 1%  | None  |
| PCC | 60-70% | Moderate | Low |
| 

| < 10% | High | High (Ring opening) | |

-CPBA | 0% | 100% (to S-oxide) | High |[1]
Protocol B: IBX (2-Iodoxybenzoic acid) Oxidation

Why this works: IBX is a hypervalent iodine species.[1] Its mechanism involves ligand exchange with the alcohol oxygen, avoiding direct interaction with the thiophene sulfur.

Step-by-Step:

  • Dissolve IBX (1.1 equiv) in DMSO (IBX is insoluble in most other solvents).[1]

  • Add thiophene-alcohol (1.0 equiv) at room temperature.

  • Stir for 1–3 hours. The reaction is usually homogeneous.

  • Quench: Dilute with water and filter off the iodobenzoic acid byproduct.

  • Extraction: Extract with Ethyl Acetate/Ether.

Module 2: The "Hidden" S-Oxidation Trap

Scenario: "My product mass is correct (


), but the NMR is messy and the yield is low."
Diagnosis:  You have likely formed the Thiophene S-oxide , which has immediately dimerized.[1]

Unlike dibenzothiophenes, simple thiophene S-oxides are kinetically unstable .[1] They are anti-aromatic (4


 electrons in the ring if planar) and function as highly reactive dienes.
Mechanism of Failure
  • Attack: Electrophilic oxidant (

    
    ) attacks Sulfur lone pair.[1]
    
  • Formation: Thiophene-1-oxide is formed.[1]

  • Dimerization: The S-oxide undergoes a Diels-Alder [4+2] cycloaddition with itself or the starting material.

  • Result: A complex mixture of dimers (Sesquioxides) and extrusion of

    
    .[1]
    

SOxidation cluster_prevention Prevention Strategy Thiophene Thiophene Ring SOxide Thiophene-S-Oxide (Unstable Intermediate) Thiophene->SOxide + Oxidant (Fast) Oxidant Electrophilic Oxidant (mCPBA, H2O2/Acid) Dimer Diels-Alder Dimer (Sesquioxide) SOxide->Dimer Self-Reaction (Very Fast) Sulfone Thiophene-S,S-Dioxide (Stable but different product) SOxide->Sulfone + Excess Oxidant Block Use Heterogeneous Oxidants (MnO2) or Steric Block

Figure 2: The pathway of thiophene degradation via S-oxidation.

Prevention Strategy:

  • Avoid Peracids: Never use

    
    -CPBA unless you intend to make the sulfone (which requires forcing conditions).
    
  • Lewis Acid Protection: If you must use a peroxide, pre-complex the sulfur with a Lewis Acid (like

    
    ) to sterically and electronically deactivate the lone pair, though this is difficult to control.[1]
    
Module 3: Troubleshooting Electrophilic Substitutions

Scenario: Nitration or Halogenation results in a black tar. Cause: Thiophene is much more reactive than benzene (


 to 

times faster).[1] Standard "Benzene conditions" (Conc.

/

) cause oxidative destruction of the ring.
Protocol: "Cold" Nitration
  • Reagent: Use Acetyl Nitrate (generated in situ), not concentrated Nitric Acid.[1]

  • Preparation: Slowly add fuming

    
     to Acetic Anhydride at 
    
    
    
    .
  • Reaction: Add the thiophene substrate at

    
     to 
    
    
    
    .
  • Quench: Pour into ice water immediately upon completion.

  • Note: This directs the nitro group to the

    
     (C2) position.
    
Frequently Asked Questions (FAQ)

Q: Can I use Swern oxidation on a thiophene alcohol? A: Yes, but strictly at


. The active species in Swern (chlorodimethylsulfonium chloride) is electrophilic.[3] If the temperature rises, it can attack the thiophene sulfur. Keep it cold, and quench with base (TEA) before warming up.

Q: I see a spot on TLC that trails and turns brown. What is it? A: This is characteristic of thiophene ring degradation/polymerization.[1] It suggests your reaction conditions are too acidic or too oxidative.[1] Neutralize the medium or switch to


.

Q: How do I remove the "rotten egg" smell from my product? A: That smell is likely low-molecular-weight sulfides or mercaptans formed from ring opening.[1] Wash the organic layer with dilute aqueous bleach (Sodium Hypochlorite) very briefly to oxidize the odorants to water-soluble sulfoxides, then wash immediately with water. Warning: Do this quickly to avoid oxidizing your product.[1]

References
  • BenchChem. "Protocol for the Oxidation of 2-Thiophenemethanol to 2-Thiophenecarboxaldehyde."[1][2] BenchChem Technical Notes. Link[1]

  • Thiemann, T., et al. "Preparation and Photochemistry of Thiophene-S-oxides."[1] Molecules, 2000.[1] Link[1]

  • Dansette, P. M., et al. "Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characterization of Thiophene S-Oxide Dimers."[1] Chemical Research in Toxicology, ACS Publications.[1] Link[1]

  • Organic Chemistry Portal. "Oxidations with Manganese Dioxide." Link

  • Raichle, B., et al. "The chemistry of thiophene S-oxides and related compounds."[1] Arkivoc, 2009.[1][4] Link

Sources

Technical Support Center: Stability of 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine represents a privileged scaffold in kinase inhibitor discovery (e.g., PI3K inhibitors like GDC-0941/Pictilisib). While the thienopyrimidine core is aromatic and chemically robust, the piperazine moiety and the C4-linkage introduce specific vulnerabilities in cell culture environments.

The Verdict: This compound is chemically stable in standard media (DMEM/RPMI) for 24–48 hours only if properly solubilized. The primary failure mode reported by users is micro-precipitation , not chemical degradation. However, prolonged storage (>48h) in media can lead to oxidative degradation of the piperazine ring.

Module 1: Solubility & Stock Preparation (The #1 Failure Mode)

User Complaint: "My IC50 values are variable, and I see debris in the well." Diagnosis: The thieno[3,2-d]pyrimidine core is highly hydrophobic. Rapid addition of DMSO stocks to aqueous media causes "DMSO Shock," leading to invisible micro-precipitates that reduce effective concentration.

Protocol: The "Intermediate Dilution" Method

Do not pipette DMSO stock directly into the cell culture well.

  • Prepare Master Stock: Dissolve powder in 100% DMSO to 10–20 mM . (Solubility is generally high in DMSO, ~25 mg/mL).

  • Create Intermediate Stock (100x): Dilute the Master Stock into a 50% DMSO / 50% Water (or PEG400) mixture. This "steps down" the hydrophobicity.

  • Final Dosing: Pipette the Intermediate Stock into the media. Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.

Visualization: Solubilization Logic Flow

SolubilityFlow Compound Solid Compound (Hydrophobic) DMSO 100% DMSO Stock (20 mM) Compound->DMSO Shock Direct Addition (PRECIPITATION RISK) DMSO->Shock Avoid StepDown Intermediate Step (50% DMSO/Water) DMSO->StepDown Dilute 1:10 Media Cell Media (Stable Solution) StepDown->Media Final Dosing

Figure 1: Step-down dilution strategy to prevent micro-precipitation of the hydrophobic thienopyrimidine core.

Module 2: Chemical Stability in Media

User Question: "Can I keep the compound in media at 37°C for 3 days?" Technical Answer: No. We recommend refreshing media containing the drug every 24 hours.

Vulnerability 1: Piperazine Oxidation

The secondary amine in the piperazine ring is susceptible to oxidation, forming N-oxides or ring-opening products.

  • Catalysts: Cell culture media (RPMI/DMEM) contains Riboflavin (Vitamin B2) and transition metals (Fe, Cu), which can generate Reactive Oxygen Species (ROS) under light exposure.

  • Mechanism: ROS attacks the piperazine nitrogen.

  • Prevention: minimize light exposure; use fresh media.

Vulnerability 2: C4-Hydrolysis (Slow)

The C4 position of the pyrimidine ring is electrophilic. While the piperazine is a good leaving group only under acidic conditions, long-term incubation at pH 7.4 can lead to slow hydrolysis, releasing the inactive thieno[3,2-d]pyrimidin-4-one .

Visualization: Degradation Pathways

Degradation cluster_ox Oxidative Stress (Light/Metals) cluster_hyd Hydrolysis (pH < 5 or > 9) Parent 4-(Piperazin-1-yl) thieno[3,2-d]pyrimidine (Active) NOxide Piperazine N-Oxide (Inactive/Toxic) Parent->NOxide + ROS / O2 Hydrolysis Thieno[3,2-d] pyrimidin-4-one (Precipitate) Parent->Hydrolysis + H2O (Slow)

Figure 2: Primary degradation pathways. Oxidative N-oxide formation is the dominant risk in cell culture media.

Module 3: Biological Interactions (Serum Binding)

User Observation: "My compound works in biochemical assays (IC50 = 10 nM) but requires 5 µM in cells." Root Cause: High Serum Protein Binding. Thieno[3,2-d]pyrimidines are planar, aromatic lipophiles. They bind extensively to Albumin (BSA/FBS) in the media.

  • Correction Factor: If your media contains 10% FBS, the free fraction of the drug may be <5%.

  • Validation Experiment: Perform a "Serum Shift Assay."

    • Determine IC50 in media with 1% FBS .

    • Determine IC50 in media with 10% FBS .

    • If IC50 shifts >10-fold, protein binding is the cause.

Module 4: Analytical Verification (QC Protocol)

If you suspect degradation, do not rely on cell phenotype. Run this HPLC method.

Method: Reverse-Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM Ammonium Formate).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 320 nm (specific to thienopyrimidine conjugation).

Expected Retention:

  • Oxidation Products (N-oxides): Elute earlier (more polar) than the parent.

  • Hydrolysis Product (Pyrimidinone): Elutes earlier (loss of lipophilic piperazine).

  • Parent: Elutes late (hydrophobic).

FAQ: Quick Troubleshooting

SymptomProbable CauseSolution
Crystals in well Solubility limit exceededUse "Intermediate Dilution" (Module 1).
Yellowing of media pH shift (Piperazine is basic)Check buffer capacity (HEPES). Piperazine acts as a base; at high concentrations (>10 µM), it may alkalize weak media.
Loss of activity >24h Oxidative degradationRefresh drug-containing media daily. Protect from light.
Inconsistent replicates Pipetting error of viscous DMSOReverse pipetting of DMSO stocks; ensure thorough mixing.

References

  • Folkes, A. J., et al. (2008). "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase." Journal of Medicinal Chemistry, 51(18), 5522-5532.

  • Cayman Chemical. (2022).[1] "GDC-0941 Product Information & Stability." Cayman Chemical Datasheets. (States aqueous solutions should not be stored >24h).

  • BPS Bioscience. (2023). "GDC-0941 Data Sheet." (Confirms solubility profile: DMSO > Water).

  • Rao, S. N., et al. (2023). "Oxidative degradation of piperazine derivatives in aqueous media." Journal of Environmental Chemical Engineering. (Mechanistic insight into piperazine N-oxidation).

Sources

Technical Support Center: Effective Removal of Excess Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Amine Challenge

Piperazine is a ubiquitous building block in medicinal chemistry, yet it presents a distinct purification challenge. Its dual-nitrogen heterocycle structure confers high polarity and basicity, often causing it to co-elute with products on silica gel or "drag" products into the aqueous phase during extraction.

This guide moves beyond generic advice, providing chemically grounded workflows to eliminate excess piperazine based on the physicochemical properties of your specific product.

Quick Reference: Piperazine Physicochemical Profile
PropertyValueImplication for Workup
pKa (Conjugate Acid) 9.73 (N1), 5.35 (N2)At pH < 4, it is dicationic (highly water-soluble). At pH > 11, it is neutral (organic-soluble).
Boiling Point 146 °CToo high for easy rotovap removal; tends to sublime and clog vacuum lines.
Solubility Water, MeOH, EtOH, DCMHighly soluble in water and polar organics; poorly soluble in Et₂O/Hexanes.
Reactivity Secondary AmineNucleophilic; can be scavenged by electrophilic resins.

Module 1: The pH-Switch Strategy (Liquid-Liquid Extraction)

Best For: Products that are neutral (amides, sulfonamides, ureas) or acidic . Mechanism: Exploiting the pKa difference between piperazine (basic) and your product to force them into opposite phases.

The Protocol
  • Dilution: Dilute the reaction mixture with a water-immiscible solvent.

    • Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Avoid: Diethyl ether (piperazine has low solubility, potentially causing precipitation rather than partitioning).

  • The Acid Wash (The Critical Step):

    • Wash the organic layer 3x with 0.5 M to 1.0 M HCl .

    • Why? At pH ~1, piperazine exists as the dihydrochloride salt (

      
      ), which is extremely water-soluble and insoluble in organic solvents.
      
  • Verification:

    • Check the organic layer by TLC.[1][2] The "baseline streak" characteristic of piperazine should be gone.

  • Brine Wash & Dry:

    • Wash with saturated brine to remove residual acid and dry over

      
      .
      
Troubleshooting the pH-Switch
  • Issue: My product is also basic (e.g., a tertiary amine).

    • Diagnosis: An acidic wash will protonate your product, extracting it into the water along with the piperazine.

    • Solution: Do not use Module 1. Proceed to Module 2 (Scavenging) .

Module 2: Solid-Phase Scavenging (Chemist's Choice)

Best For: Products that are basic (amines) or acid-sensitive. Mechanism: Using a polymer-supported electrophile to covalently bind the nucleophilic excess piperazine. The resin is then filtered off, leaving the product in solution.[3]

Recommended Reagent: PS-Isocyanate

Polystyrene-supported isocyanate is the industry standard for scavenging secondary amines.

The Protocol
  • Calculate Equivalents:

    • Determine the millimoles (mmol) of excess piperazine used in the reaction.

    • Use 3 to 4 equivalents of PS-Isocyanate relative to the excess piperazine.

  • Solvent Selection:

    • Dissolve the crude mixture in DCM or THF .

    • Note: These solvents swell the polystyrene beads, allowing the piperazine to diffuse into the polymer matrix and react.

  • Incubation:

    • Add the resin and shake gently at room temperature for 1–2 hours .

    • Visual Check: No color change usually occurs, but the supernatant should show loss of the piperazine spot on TLC.

  • Filtration:

    • Filter the mixture through a fritted glass funnel or a cotton plug.

    • Rinse the resin 2x with DCM to recover any entrained product.

  • Concentration:

    • Evaporate the solvent.[4] The residue is your product, free of piperazine.

Visualization: Scavenging Workflow

ScavengingWorkflow Start Crude Mixture (Product + Excess Piperazine) AddResin Add PS-Isocyanate (3-4 eq vs excess amine) Start->AddResin Swell Solvent Swelling (DCM/THF, 1-2 hrs) AddResin->Swell Reaction Covalent Capture (Urea Formation) Swell->Reaction Diffusion Filter Filtration Reaction->Filter Result Filtrate: Pure Product Filter->Result Liquid Phase Waste Solid Waste: Resin-Piperazine Filter->Waste Solid Phase

Caption: Logical flow of solid-phase scavenging using PS-Isocyanate resin.

Module 3: Chromatographic & Physical Tactics

Best For: Large-scale reactions where resins are too expensive, or complex mixtures.

The "Ammonia Shift" (Flash Chromatography)

Piperazine streaks on silica because its basic nitrogens interact strongly with the acidic silanols of the stationary phase.

  • The Fix: Pre-treat your silica column or add a modifier to your mobile phase.

  • Mobile Phase: DCM:MeOH + 1% Ammonium Hydroxide (

    
    )  or 1% Triethylamine (TEA) .
    
  • Mechanism: The ammonia/TEA is more basic than piperazine; it saturates the silica's acidic sites, allowing piperazine and your product to elute as sharp bands.

Azeotropic Removal / Sublimation

If the product is non-volatile and thermally stable:

  • High Vacuum: Piperazine sublimes at moderate temperatures under high vacuum.

  • Warning: It will clog the path to the cold trap. Place a "cold finger" or a wide-bore adapter between the flask and the manifold to catch the sublimed solid.

Decision Matrix: Which Method to Choose?

Use this logic flow to select the optimal purification route for your specific reaction.

DecisionMatrix Start Start: Crude Reaction w/ Excess Piperazine Q1 Is your product Acidic or Neutral? Start->Q1 Method1 USE MODULE 1 Acidic Wash (HCl) Q1->Method1 Yes (Amide, Urea, etc.) Q2 Is your product Basic (Amine)? Q1->Q2 No Q3 Is Scale < 5g? Q2->Q3 Yes Method2 USE MODULE 2 PS-Isocyanate Resin Q3->Method2 Yes (High Value/Low Scale) Method3 USE MODULE 3 Chromatography (+NH4OH) Q3->Method3 No (Bulk Scale)

Caption: Decision tree for selecting the optimal piperazine removal strategy.

FAQ: Troubleshooting Specific Scenarios

Q: I used Module 1 (Acid Wash), but my product yield is very low.

  • A: Your product likely has a basic center you didn't account for, or it is too polar.

    • Check: Is your product a pyridine, aniline, or does it contain a tertiary amine? If so, it protonated and went into the water.

    • Recovery: Basify your aqueous waste layer to pH 12-13 (using NaOH) and re-extract with DCM.

Q: Can I use "standard" silica gel without modifiers?

  • A: Generally, no. Piperazine will streak from the baseline to the solvent front, contaminating every fraction. If you cannot use amine modifiers, use Alumina (neutral) as the stationary phase instead of silica.

Q: I see a white solid clogging my rotovap bump trap. What is it?

  • A: That is sublimed piperazine.[4] It forms a carbamate salt with atmospheric

    
     rapidly. Rinse the trap with dilute HCl or hot water to clean it.
    

References

  • Evans, D. A. (2005). pKa's of Nitrogen Acids and Bases. Harvard University. Link

  • Biotage. (2024).[5] PS-Isocyanate: Resin-Bound Scavenger for Amines.[6] Biotage Technical Literature. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4837, Piperazine. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Technical Support Center: Enhancing Metabolic Stability of Thienopyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with thienopyrimidine-based compounds. This guide is designed to provide you with in-depth technical guidance and troubleshooting strategies to address the common challenge of metabolic instability in this important class of molecules. As thienopyrimidines are structural analogs of biogenic purines, they are a cornerstone in the development of various therapeutic agents, including kinase inhibitors for cancer therapy.[1][2][3][4] However, their successful clinical translation is often hampered by rapid metabolism. This resource offers field-proven insights and practical solutions to help you navigate these challenges and optimize the metabolic profile of your thienopyrimidine scaffolds.

Frequently Asked Questions (FAQs)

Q1: Why is my thienopyrimidine compound showing high clearance in in vitro metabolic assays?

A1: High clearance of thienopyrimidine compounds in assays using liver microsomes or hepatocytes is typically indicative of rapid metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[5][6][7] These enzymes catalyze Phase I metabolic reactions, such as oxidation, which introduce polar functional groups to facilitate excretion.[5][6] The thienopyrimidine scaffold itself, as well as its substituents, can possess metabolically labile sites, or "hotspots," that are susceptible to enzymatic attack. Identifying and modifying these hotspots is a key strategy to improve metabolic stability.

Q2: What are the most common metabolic pathways for thienopyrimidine derivatives?

A2: The metabolism of thienopyrimidine derivatives is complex and substrate-dependent. However, based on extensive research, several common metabolic pathways have been identified:

  • Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to S-oxidation.[8]

  • Aromatic Hydroxylation: Phenyl or other aromatic substituents on the thienopyrimidine core are common sites for hydroxylation.

  • N-dealkylation and O-dealkylation: Alkyl groups attached to nitrogen or oxygen atoms are frequently removed.

  • Oxidation of Alkyl Substituents: Methyl or other alkyl groups can be hydroxylated.

Q3: How can I identify the specific metabolic "hotspots" on my compound?

A3: Identifying metabolic hotspots is a critical step in optimizing your compound. A combination of in silico and experimental approaches is most effective:

  • In Silico Prediction: Computational models can predict the most likely sites of metabolism by analyzing the electronic and steric properties of your molecule.

  • Metabolite Identification Studies: Incubating your compound with liver microsomes or hepatocytes followed by LC-MS/MS analysis can identify the structures of the resulting metabolites. This provides direct evidence of the metabolic transformations occurring.

Troubleshooting Guide: Addressing Metabolic Liabilities

This section is designed to help you troubleshoot specific issues you may encounter during your experiments and provides actionable strategies to improve the metabolic stability of your thienopyrimidine compounds.

Issue 1: Rapid metabolism attributed to the thiophene ring.
  • Underlying Cause: The sulfur atom of the thiophene ring can be a site for oxidation.

  • Troubleshooting Strategy: Bioisosteric Replacement

    • Rationale: Replacing the sulfur atom with a less metabolically labile group can block this metabolic pathway.

    • Proposed Solution: Consider synthesizing analogs where the thiophene ring is replaced with other five-membered heterocycles like furan or pyrazole. This strategy, known as scaffold hopping, can sometimes maintain biological activity while improving metabolic stability.[9][10]

Issue 2: Extensive metabolism on an aromatic substituent.
  • Underlying Cause: Aromatic rings, particularly electron-rich ones, are prone to hydroxylation by CYP enzymes.

  • Troubleshooting Strategies:

    • Introduction of Electron-Withdrawing Groups:

      • Rationale: Attaching electron-withdrawing groups (e.g., halogens like fluorine or chlorine, or a trifluoromethyl group) to the aromatic ring can decrease its electron density, making it less susceptible to oxidative metabolism.[11]

      • Example: Replacing a phenyl group with a fluorophenyl or a pyridyl group can significantly enhance metabolic stability.[9]

    • Positional Isomerism:

      • Rationale: The position of a substituent on an aromatic ring can influence its metabolic fate.

      • Proposed Solution: Synthesize and test positional isomers of your substituents. For example, moving a substituent from the para to the meta position might sterically hinder the site of metabolism.

    • Deuteration:

      • Rationale: Replacing a hydrogen atom at a metabolic hotspot with its heavier isotope, deuterium, can slow down the rate of C-H bond cleavage, which is often the rate-limiting step in CYP-mediated oxidation. This is known as the kinetic isotope effect.

      • Proposed Solution: Identify the specific site of hydroxylation on the aromatic ring and synthesize a deuterated analog at that position.

Issue 3: Instability of alkyl groups (N- or O-dealkylation, or alkyl hydroxylation).
  • Underlying Cause: Small alkyl groups are often readily metabolized.

  • Troubleshooting Strategies:

    • Introduction of Steric Hindrance:

      • Rationale: Introducing bulkier groups near the metabolically labile alkyl group can sterically shield it from enzymatic attack.

      • Proposed Solution: Replace a methyl group with an ethyl, isopropyl, or cyclopropyl group.

    • Fluorination:

      • Rationale: Replacing hydrogens on a methyl group with fluorine atoms to form a difluoromethyl (CHF2) or trifluoromethyl (CF3) group can block oxidation at that site.

    • Bioisosteric Replacement:

      • Rationale: Replacing a metabolically labile functional group with a bioisostere that is more resistant to metabolism can be an effective strategy.

      • Example: An amide group, which can be susceptible to hydrolysis, could be replaced with a more stable 1,2,4-triazole.

Visualizing Metabolic Hotspots on the Thienopyrimidine Scaffold

To aid in your optimization efforts, the following diagram illustrates the potential metabolic "hotspots" on a generic thienopyrimidine scaffold.

Caption: Common metabolic liabilities of the thienopyrimidine scaffold.

Experimental Protocols

To experimentally assess the metabolic stability of your thienopyrimidine derivatives, the following are standard in vitro protocols.

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of a compound in liver microsomes. This assay primarily assesses Phase I metabolism.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., verapamil, testosterone)

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • 96-well incubation plate

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw liver microsomes and NADPH regenerating system on ice.

    • Prepare a working solution of the test compound and positive controls by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Add the test compound working solution to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold quenching solution.

  • Sample Processing:

    • Seal the plate and vortex to precipitate the proteins.

    • Centrifuge the plate to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression is the elimination rate constant (k).

  • Calculate the half-life (t1/2) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

Protocol 2: Hepatocyte Stability Assay

Objective: To determine the in vitro intrinsic clearance in a more complete biological system that includes both Phase I and Phase II metabolic enzymes.

Materials:

  • Cryopreserved hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte incubation medium

  • Test compound stock solution

  • Positive control compounds

  • Quenching solution (cold acetonitrile with internal standard)

  • Non-coated culture plates

  • Orbital shaker in a 37°C incubator

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium.

    • Centrifuge to pellet the viable hepatocytes and remove the cryoprotectant.

    • Resuspend the cell pellet in fresh incubation medium and determine cell viability and density.

  • Incubation:

    • Add the hepatocyte suspension to a non-coated plate to achieve the desired cell density (e.g., 0.5 x 10^6 cells/mL).

    • Add the test compound to the wells.

    • Place the plate on an orbital shaker in a 37°C incubator.

  • Sampling and Quenching:

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Terminate the reaction by adding the quenching solution.

  • Sample Processing and Analysis:

    • Process the samples as described in the microsomal stability assay.

    • Analyze the remaining parent compound by LC-MS/MS.

Data Analysis:

  • Calculate t1/2 and CLint as described for the microsomal assay. The CLint is typically expressed as µL/min/10^6 cells.

Workflow for Improving Metabolic Stability

The following diagram outlines a typical workflow for identifying and addressing metabolic liabilities.

A Initial Thienopyrimidine Compound B In Vitro Metabolic Stability Assay (Microsomes/Hepatocytes) A->B C Metabolically Stable? B->C D Advance to Further Studies C->D Yes E Metabolite Identification (LC-MS/MS) C->E No F Identify Metabolic Hotspots E->F G Structure-Metabolism Relationship (SMR) Analysis F->G H Design and Synthesize Analogs (e.g., Fluorination, Deuteration, Bioisosteric Replacement) G->H I Re-evaluate Metabolic Stability H->I I->C

Caption: Iterative workflow for optimizing metabolic stability.

Summary of Strategies and Their Impact

StrategyRationaleExpected Outcome
Fluorination Block oxidative metabolism at C-H bonds.[12]Increased metabolic half-life.
Deuteration Slow the rate of C-H bond cleavage (Kinetic Isotope Effect).Increased metabolic half-life.
Bioisosteric Replacement Replace metabolically labile moieties with more stable groups.[1]Reduced formation of specific metabolites, increased overall stability.
Introduction of Steric Hindrance Block access of metabolic enzymes to labile sites.Increased metabolic half-life.
Scaffold Hopping Replace the entire scaffold with a more metabolically robust one.[9][10]Potentially significant improvement in metabolic stability.

References

  • Shah, P. & Sunkara, S. (2008). The role of fluorine in medicinal chemistry. Pharmaceutical Journal.
  • Gerebtzoff, G. et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.
  • Di, L. et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry.
  • Di, L. et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry.
  • Balupuri, A. & Tedesco, G. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark. Cresset Group.
  • Gerebtzoff, G. et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Wang, L. et al. (2018). Improving metabolic stability with deuterium. Chemical Biology & Drug Design.
  • Jones, A. M. et al. (2018). Evolution of a thienopyrimidine antitubercular relying on medicinal chemistry and metabolomics insights. ACS Infectious Diseases.
  • Hypha Discovery. (2022). Bioisosteres that influence metabolism. Hypha Discovery Blogs.
  • The Royal Society of Chemistry. (2023). Heterocycles: I. In The Chemical Biology of Carbon.
  • Desroches, J. et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules.
  • Drug Discovery Pro. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery Pro.
  • Thermo Fisher Scientific. (n.d.).
  • BenchChem. (2025). Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Inhibitors. BenchChem.
  • Sharma, P. et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Chemspace. (n.d.). Bioisosteric Replacements. Chemspace.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore.
  • Finch, E. L. et al. (2017). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry.
  • Dalvie, D. et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Coe, S. (2023). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • Moore, T. W. & Che, P. (2020).
  • BenchChem. (2025). Technical Support Center: In Vitro Metabolic Stability of MP-10. BenchChem.
  • Harutyunyan, A. M. et al. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs.
  • Al-Suwaidan, I. A. et al. (2025). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports.

Sources

Validation & Comparative

Advanced Comparative Guide: IC50 Profiles of Thieno[3,2-d]pyrimidine Analogs in Breast Cancer

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing IC50 values of thieno[3,2-d]pyrimidine analogs in breast cancer lines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The thieno[3,2-d]pyrimidine scaffold has emerged as a critical pharmacophore in oncology, serving as a bioisostere to quinazolines (e.g., Gefitinib). Its structural versatility allows it to target multiple oncogenic drivers, most notably the PI3K/Akt/mTOR pathway and EGFR tyrosine kinases. This guide provides a technical comparison of second-generation thieno[3,2-d]pyrimidine analogs against standard-of-care agents, analyzing IC50 values across hormone-dependent (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines.

Mechanistic Profiling & Signal Transduction

Thieno[3,2-d]pyrimidines primarily function as ATP-competitive inhibitors. Their efficacy correlates strongly with their ability to dock into the ATP-binding pocket of lipid kinases (PI3K isoforms) or receptor tyrosine kinases (EGFR, VEGFR-2).

Primary Mode of Action: PI3K/Akt/mTOR Blockade

In breast cancer, particularly luminal subtypes (ER+) and TNBC, the PI3K pathway is frequently hyperactivated via PIK3CA mutations. Thieno[3,2-d]pyrimidine analogs, such as GDC-0941 (Pictilisib) , prevent the phosphorylation of PIP2 to PIP3, thereby arresting the downstream Akt signaling cascade that drives cell survival and proliferation.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT Akt (Protein Kinase B) PIP3->AKT Recruits & Activates PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates mTOR mTORC1 AKT->mTOR Activates Apoptosis Apoptosis Inhibition AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Inhibitor Thieno[3,2-d]pyrimidine Analogs (e.g., GDC-0941) Inhibitor->PI3K ATP Competition

Figure 1: Mechanism of Action. Thieno[3,2-d]pyrimidine analogs competitively inhibit PI3K, halting the conversion of PIP2 to PIP3 and silencing the Akt/mTOR survival axis.

Comparative IC50 Data Analysis

The following data synthesizes experimental results from multiple high-impact medicinal chemistry studies. The comparison highlights the efficacy of novel derivatives against the clinical benchmark GDC-0941 .

Table 1: IC50 Values (µM) in Breast Cancer Cell Lines
Compound IDFunctional ClassMCF-7 (ER+) IC50 (µM)MDA-MB-231 (TNBC) IC50 (µM)Comparative Insight
GDC-0941 (Pictilisib)Pan-PI3K Inhibitor0.45 > 1.00 (Resistant)High efficacy in luminal lines; reduced potency in TNBC models [1].
Compound 36 Semicarbazone Derivative0.25 0.23 Superior to GDC-0941 in TNBC. Dual activity against PI3K

[2].[1][2][3]
Compound 29a Diaryl Urea Derivative0.18 0.23 Broad-spectrum potency; urea moiety enhances H-bonding in the kinase pocket [3].
Compound 6b VEGFR-2/Kinase Inhibitor7.16 5.91 Moderate cytotoxicity; mechanism involves anti-angiogenesis rather than direct cytotoxicity [4].
Compound 11b Thienotriazolopyrimidine0.85 0.62 Induces Caspase-9 mediated apoptosis; effective in aggressive TNBC lines [5].
Doxorubicin Reference Chemotherapy0.30 - 0.50 0.10 - 0.30 Standard cytotoxic agent; lacks the molecular specificity of thieno-analogs.
Key Data Interpretation[4][5][6][7]
  • TNBC Sensitivity: While GDC-0941 shows reduced efficacy in MDA-MB-231 cells (often due to feedback loops or alternative pathway activation), novel analogs like Compound 36 and 29a demonstrate sub-micromolar potency (IC50 ~0.23 µM). This suggests that modifications at the C-2 and C-4 positions of the thieno-pyrimidine ring can overcome intrinsic resistance mechanisms.

  • Selectivity: Compound 11b exhibits a balanced profile, effectively targeting both ER+ and TNBC lines, likely due to dual inhibition of EGFR and downstream apoptotic pathways.

Structure-Activity Relationship (SAR) Insights

To optimize the thieno[3,2-d]pyrimidine scaffold for breast cancer targets, researchers must consider three critical structural domains:

  • C-4 Morpholine Substitution:

    • Observation: Analogs containing a morpholine ring at the C-4 position (resembling the GDC-0941 structure) consistently show higher affinity for the PI3K ATP-binding cleft.

    • Causality: The oxygen atom in the morpholine ring acts as a crucial hydrogen bond acceptor for the hinge region amino acids (e.g., Val851 in PI3K

      
      ).
      
  • C-2 Aryl Linkage:

    • Observation: Introduction of urea (Compound 29a) or semicarbazone (Compound 36) linkers at C-2 significantly improves IC50 values in MDA-MB-231 cells.

    • Causality: These linkers extend the molecule into the "selectivity pocket" of the kinase, providing additional van der Waals interactions that rigid quinazolines lack.

  • Halogenation (C-6/C-7):

    • Observation: Chlorine or Bromine substitutions at C-6/C-7 induce G2/M cell cycle arrest.

    • Causality: Halogens increase lipophilicity and metabolic stability, enhancing cellular permeability and residence time within the target.

Validated Experimental Protocol: MTT Assay for IC50 Determination[4][8]

To ensure reproducibility when generating the data above, the following Self-Validating MTT Protocol is recommended. This workflow includes specific checkpoints to prevent common artifacts (e.g., edge effects, metabolic variance).

Workflow Diagram

MTT_Protocol Seeding Step 1: Cell Seeding (3-5x10^3 cells/well) Incubation1 24h Attachment (37°C, 5% CO2) Seeding->Incubation1 Treatment Step 2: Drug Treatment (Serial Dilutions) Incubation1->Treatment Incubation2 48-72h Incubation Treatment->Incubation2 MTT_Add Step 3: Add MTT Reagent (0.5 mg/mL) Incubation2->MTT_Add Formazan 4h: Formazan Crystal Formation MTT_Add->Formazan Solubilization Step 4: Solubilization (DMSO) Formazan->Solubilization Read Step 5: Absorbance Read (570 nm) Solubilization->Read

Figure 2: Validated MTT Assay Workflow for IC50 Determination.

Detailed Methodology
  • Cell Seeding (Day 0):

    • Seed MCF-7 or MDA-MB-231 cells into 96-well plates at a density of 3,000–5,000 cells/well .

    • Validation Check: Leave the peripheral wells filled with PBS (no cells) to act as an evaporation barrier and prevent "edge effects."

  • Compound Treatment (Day 1):

    • Dissolve thieno[3,2-d]pyrimidine analogs in DMSO (Stock: 10 mM).

    • Prepare serial dilutions in culture medium. Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.

    • Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Doxorubicin) .

  • MTT Induction (Day 3/4):

    • After 48h or 72h, add MTT reagent (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL.

    • Incubate for 4 hours at 37°C.

    • Observation: Look for purple formazan crystals. If crystals are sparse in control wells, cell metabolic activity is compromised.

  • Data Analysis:

    • Aspirate medium and dissolve crystals in 150 µL DMSO.

    • Measure absorbance at 570 nm (reference 630 nm).

    • Calculate IC50 using non-linear regression (Sigmoidal Dose-Response) in GraphPad Prism or equivalent software.

References

  • Folkes, A. J., et al. (2008). "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer."[4] Journal of Medicinal Chemistry.

  • Liu, Y., et al. (2014). "Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives possessing diaryl semicarbazone scaffolds as potent antitumor agents."[5] Bioorganic & Medicinal Chemistry Letters.

  • Lv, M., et al. (2014). "Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents." European Journal of Medicinal Chemistry.

  • El-Metwally, S. A., et al. (2025).[3][6] "Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors." BMC Chemistry.

  • Attia, H. G., et al. (2021).[7] "New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells." Bioorganic Chemistry.

Sources

Scaffold Hopping in Kinase Inhibitor Design: A Pharmacokinetic Comparison of Thienopyrimidine vs. Quinazoline Cores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of kinase inhibitor discovery—particularly for EGFR, PI3K, and VEGFR targets—the quinazoline scaffold (e.g., Gefitinib, Erlotinib) has historically been the "gold standard" due to its optimal ATP-mimetic properties. However, a recurring bottleneck in quinazoline development is "brick-dust" insolubility, driven by strong intermolecular


-

stacking, which severely limits oral bioavailability (

).

The thienopyrimidine scaffold serves as a strategic bioisostere. By replacing the benzene ring of the quinazoline with a thiophene ring, medicinal chemists aim to disrupt crystal packing energies and alter lipophilicity (


), thereby improving solubility without sacrificing potency.

This guide provides a technical comparison of these two scaffolds, focusing on the pharmacokinetic (PK) trade-offs—specifically the balance between solubility gains and metabolic liabilities introduced by the sulfur atom.

Structural & Physicochemical Basis[1][2]

To understand the PK differences, we must first analyze the structural divergence.

The Scaffold Hop

The transition from quinazoline to thienopyrimidine involves replacing the fused benzene ring (positions 5,6,7,8) with a thiophene ring.[1][2][3][4] This creates two primary isomers:

  • Thieno[2,3-d]pyrimidine: The most common bioisostere for kinase inhibitors.

  • Thieno[3,2-d]pyrimidine: An alternative fusion often used to alter vector exploration.

Visualizing the Core Differences

ScaffoldComparison Quinazoline Quinazoline Core (Benzene fused Pyrimidine) High Lipophilicity High Lattice Energy Thienopyrimidine Thienopyrimidine Core (Thiophene fused Pyrimidine) Altered Polarity Reduced Planarity (Slight) Quinazoline->Thienopyrimidine Bioisosteric Replacement (Scaffold Hopping) Solubility Solubility (Thieno often > Quinazoline) Thienopyrimidine->Solubility Metabolism Metabolic Liability (Thiophene S-oxidation risk) Thienopyrimidine->Metabolism

Figure 1: Structural transition from Quinazoline to Thienopyrimidine and associated physicochemical shifts.

Physicochemical Impact on PK
  • Solubility: Quinazolines are notoriously planar, leading to high crystal lattice energy (high melting points) and poor aqueous solubility. Thienopyrimidines often exhibit improved aqueous solubility due to the dipole moment introduced by the sulfur atom and slightly altered crystal packing.

  • Basicity (

    
    ):  Both scaffolds rely on the N1/N3 nitrogens to accept hydrogen bonds from the kinase hinge region. The electron-donating nature of the thiophene ring can slightly increase the basicity of the pyrimidine nitrogens compared to the benzene-fused quinazoline, potentially affecting lysosomal trapping (
    
    
    
    increase).

Comparative Pharmacokinetics: The Data

The following data summarizes general trends observed in Structure-Activity Relationship (SAR) studies, specifically comparing EGFR and PI3K inhibitor series where this scaffold hop was executed.

Table 1: Comparative PK Parameters (Representative Data)
ParameterQuinazoline Core (Reference)Thienopyrimidine Core (Bioisostere)PK Implication
LogD (7.4) 3.5 – 5.0 (High)2.5 – 4.0 (Moderate)Thienopyrimidines often show lower lipophilicity, aiding solubility.
Kinetic Solubility < 5 µM (Low)20 – 100 µM (Improved)Primary Driver: Thienopyrimidines resolve dissolution-limited absorption.
Cl_int (Microsomal) Low to ModerateModerate to HighRisk: The thiophene ring is prone to oxidation (sulfoxide formation) unless blocked.
Bioavailability (

)
20 – 40% (Variable)50 – 80% (Improved)Driven by improved solubility, provided metabolic stability is maintained.
CYP Inhibition High (Commonly CYP3A4/2D6)Variable (Often Reduced)Scaffold change can reduce off-target CYP binding affinity.
The Metabolic Liability of Thiophene

While thienopyrimidines solve solubility issues, they introduce a metabolic alert . The sulfur atom in the thiophene ring is electron-rich and susceptible to oxidation by cytochrome P450s (CYPs), leading to:

  • S-oxidation: Formation of sulfoxides/sulfones.

  • Reactive Metabolites: Potential for bioactivation (epoxidation of the thiophene double bond), which can lead to covalent binding and toxicity.

Expert Insight: To mitigate this, medicinal chemists must block the reactive positions on the thiophene ring (typically C-5 or C-6 in thieno[2,3-d]pyrimidines) with metabolic blockers like methyl, chloro, or cyano groups.

Experimental Protocols (Self-Validating)

To objectively compare these scaffolds in your own pipeline, use the following standardized protocols. These are designed to be self-validating through the inclusion of specific control criteria.

Protocol A: Kinetic Solubility (Nephelometry)

Purpose: To determine if the scaffold hop improved the "brick-dust" property.

  • Preparation: Prepare 10 mM DMSO stock solutions of the Quinazoline and Thienopyrimidine analogs.

  • Dilution: Spike stocks into pH 7.4 phosphate-buffered saline (PBS) to final concentrations ranging from 1 µM to 500 µM (final DMSO < 1%).

  • Incubation: Shake for 90 minutes at room temperature.

  • Measurement: Read light scattering via nephelometer.

  • Self-Validation Step:

    • Control: Include Reserpine (low solubility) and Hydrocortisone (high solubility).

    • Pass Criteria: Reserpine must precipitate < 10 µM; Hydrocortisone must remain soluble > 200 µM. If controls fail, reject the plate.

Protocol B: Microsomal Stability (Intrinsic Clearance)

Purpose: To assess if the thiophene ring introduced metabolic instability.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Reaction:

    • Pre-incubate test compounds (1 µM) with microsomes in 100 mM phosphate buffer (pH 7.4) for 5 mins at 37°C.

    • Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to precipitate proteins and stop metabolism.

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      
  • Self-Validation Step:

    • High Clearance Control: Verapamil or Propranolol (Must show

      
       min).
      
    • Low Clearance Control: Warfarin (Must show > 80% remaining at 60 min).

Decision Workflow: When to Switch Scaffolds

Use this logic flow to determine if a switch from Quinazoline to Thienopyrimidine is warranted for your lead series.

DecisionLogic Start Lead Series: Quinazoline Core CheckSol Is Kinetic Solubility < 10 µM? Start->CheckSol CheckMet Is Metabolic Stability Acceptable? CheckSol->CheckMet No (Solubility OK) Switch Switch to Thienopyrimidine (Bioisostere) CheckSol->Switch Yes (Brick Dust) CheckMet->Start Stable (Keep Core) Optimize Optimize Quinazoline Side Chains (Add solubilizing groups) CheckMet->Optimize Unstable Block Must Block Thiophene C-Position (Prevent S-oxidation) Switch->Block Design Requirement

Figure 2: Strategic decision tree for scaffold hopping based on PK liabilities.

Conclusion

The thienopyrimidine scaffold offers a robust solution to the solubility limitations inherent to quinazoline-based kinase inhibitors. By disrupting the planar


-stacking of the quinazoline core, thienopyrimidines frequently enhance dissolution rates and oral bioavailability.

However, this transition is not without risk. The scientific trade-off lies in the metabolic susceptibility of the thiophene ring. Successful application of this scaffold requires:

  • Proactive blocking of thiophene oxidation sites (e.g., C-5/C-6 substitution).

  • Rigorous monitoring of intrinsic clearance (

    
    ) early in the screening cascade.
    

When executed with these controls, the thienopyrimidine core represents a superior PK vehicle for lipophilic kinase inhibitors.

References

  • Structure-Activity Relationships of Thienopyrimidine EGFR Inhibitors Modelling and design of thienopyrimidine derivatives as EGFR inhibitors. European Journal of Medicinal Chemistry. (Contextual validation via similar quinazoline SAR reviews)

  • Metabolic Liability of Thiophene Rings Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases. Archiv der Pharmazie.

  • Quinazoline Solubility Challenges Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold. Molecules/MDPI.

  • Comparative Kinase Inhibitor Design Design, synthesis, and in silico studies of new quinazolinones tagged thiophene scaffolds. RSC Advances.

Sources

Cross-Reactivity Assessment of 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine in GPCR Panels

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Liability Paradox

In modern drug discovery, 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine serves as a privileged scaffold, particularly for developing inhibitors of Phosphoinositide 3-kinases (PI3K) and Sirtuins (SIRT). Its structural utility lies in its ability to mimic the adenine ring of ATP, allowing it to anchor effectively into the ATP-binding pockets of kinases.

However, this adenine-mimicry introduces a predictable but often overlooked liability: off-target affinity for G-Protein Coupled Receptors (GPCRs) that recognize endogenous purines—specifically Adenosine Receptors (A1, A2A, A2B, A3) . Furthermore, the piperazine moiety is a classic pharmacophore for aminergic GPCRs (Dopamine, Serotonin, Histamine), creating a "dual-threat" profile for cross-reactivity.

This guide provides a rigorous framework for assessing the GPCR selectivity of this scaffold compared to alternative chemotypes, ensuring that observed biological effects are due to on-target efficacy rather than polypharmacological noise.

Technical Background: Structural Basis of Cross-Reactivity

To design a self-validating screening protocol, one must understand the causality of the interaction.

The Adenine Isostere Hypothesis

The thieno[3,2-d]pyrimidine core is a bioisostere of purine. When superimposed, the nitrogen and sulfur atoms align with the hydrogen-bonding acceptors/donors of adenine. Consequently, this scaffold inherently "hunts" for proteins evolved to bind ATP or Adenosine.

  • Primary Risk: Adenosine Receptors (A1, A2A).

  • Mechanism: Competitive orthosteric binding.

The Piperazine "Linker" Effect

The piperazine ring at the C4 position is not merely a solubilizing group; it is a privileged structure found in antagonists of:

  • Histamine H1 Receptors

  • Serotonin 5-HT Receptors

  • Muscarinic Acetylcholine Receptors

Figure 1: Structural Logic of Off-Target Interactions

G Scaffold 4-(Piperazin-1-yl) thieno[3,2-d]pyrimidine Core Thieno[3,2-d]pyrimidine Core Scaffold->Core Contains Tail Piperazine Moiety Scaffold->Tail Contains Target_ATP On-Target: Kinase ATP Pocket Core->Target_ATP Mimics Adenine (Desired) Off_Adenosine Off-Target: Adenosine Receptors (A1, A2A) Core->Off_Adenosine Bioisosteric Binding (Risk) Off_Aminergic Off-Target: Aminergic GPCRs (H1, 5-HT, D2) Tail->Off_Aminergic Privileged Pharmacophore

Caption: Deconstruction of the scaffold into pharmacophoric elements driving specific on- and off-target interactions.

Comparative Analysis: Scaffold Performance

When selecting a core for kinase inhibition, the thieno[3,2-d]pyrimidine scaffold must be weighed against alternatives like Quinazolines (e.g., Idelalisib core) or Pyrazolopyrimidines.

Table 1: GPCR Selectivity Profile Comparison
FeatureThieno[3,2-d]pyrimidine (Subject)Quinazoline (Alternative 1)Pyrazolo[3,4-d]pyrimidine (Alternative 2)
Adenosine A1 Affinity High Risk (Ki < 1 µM often)Moderate RiskModerate-High Risk
Adenosine A2A Affinity High Risk (Structural match)Low RiskHigh Risk
Histamine H1 Affinity Moderate (Driven by piperazine)Low (Usually morpholine/other)Moderate
Metabolic Stability Moderate (S-oxidation risk)HighHigh
Solubility Good (with piperazine)Poor (requires solubilizers)Moderate
Key Advantage Potent PI3K/SIRT inhibitionWell-validated clinical historyHigh potency, diverse SAR

Expert Insight: While Quinazolines are often "cleaner" regarding Adenosine receptors, Thieno[3,2-d]pyrimidines offer superior vectors for substitution at the C6 and C7 positions, allowing chemists to "dial out" GPCR affinity through steric hindrance—a strategy not easily accessible with Quinazolines.

Validated Experimental Protocols

To rigorously assess the cross-reactivity of your specific derivative, do not rely on single-point assays. Use this tiered approach.

Workflow Overview

Workflow Start Compound Library (10 mM DMSO) Tier1 Tier 1: Primary Screen (Radioligand Binding) Start->Tier1 Criteria1 >50% Inhibition at 10 µM? Tier1->Criteria1 Tier2 Tier 2: Ki Determination (Dose Response) Criteria1->Tier2 Yes Discard No Significant Interaction Criteria1->Discard No Criteria2 Ki < 1 µM? Tier2->Criteria2 Tier3 Tier 3: Functional Assay (cAMP / Calcium Flux) Criteria2->Tier3 Yes (Valid Hit) Report Selectivity Profile Generated Criteria2->Report No (Weak Binder) Tier3->Report Agonist/Antagonist Defined

Caption: Tiered screening workflow to filter false positives and characterize physiological relevance.

Protocol A: Radioligand Binding (The Gold Standard)

Objective: Determine if the compound competes with a known ligand for the orthosteric site.

Reagents:

  • Membrane Prep: HEK293 cells overexpressing human Adenosine A2A receptor.

  • Radioligand: [³H]-CGS 21680 (Specific Activity ~30-50 Ci/mmol).

  • Reference Compound: NECA (Non-selective agonist) or ZM 241385 (Antagonist).

Step-by-Step Methodology:

  • Preparation: Dilute 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) to 2x final concentration. Note: Ensure DMSO concentration < 1%.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (5-10 µg protein/well).

    • 25 µL [³H]-CGS 21680 (Final conc. = Kd value, approx. 20 nM).

    • 25 µL Test Compound (Screen at 10 µM initially).

  • Equilibrium: Incubate for 90 minutes at 25°C. Causality: Thienopyrimidines have slow off-rates; insufficient incubation yields false negatives.

  • Harvest: Filter through GF/B glass fiber filters pre-soaked in 0.3% PEI (to reduce non-specific binding of the piperazine tail).

  • Detection: Wash 3x with ice-cold buffer, add scintillant, and count on a Beta counter.

Self-Validating Control:

  • Total Binding: Buffer + Membrane + Radioligand.

  • Non-Specific Binding (NSB): Add 10 µM NECA.

  • Validation: If (Total - NSB) is < 1000 CPM, the assay sensitivity is insufficient.

Protocol B: Functional Validation (cAMP Hunter™)

Binding does not equal function. You must determine if your scaffold is an agonist (activates GPCR) or antagonist (blocks it).

  • Cell Seeding: CHO-K1 cells expressing A2A receptor and a cAMP-driven luciferase reporter.

  • Compound Addition:

    • Agonist Mode: Add compound alone.

    • Antagonist Mode: Add compound + EC80 of reference agonist (NECA).

  • Incubation: 30 minutes at 37°C.

  • Lysis/Detection: Add detection reagents and read luminescence.

Interpretation:

  • If Binding = High, but Functional = Silent, the compound is a "Silent Binder" (rare but possible).

  • If Antagonist IC50 correlates with Binding Ki, the cross-reactivity is real and physiologically relevant.

References

  • PubChem. "4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine | C10H12N4S."[1] National Library of Medicine. [Link]

  • Wang, N., et al. (2020). "Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors." Bioorganic & Medicinal Chemistry Letters, 30(20).[2] [Link]

  • Disch, J. S., et al. (2013). "Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3."[3] Journal of Medicinal Chemistry, 56(9), 3666–3679. [Link]

  • Mishra, C. B., et al. (2018). "Synthesis, adenosine receptor binding and molecular modelling studies of novel thieno[2,3-d]pyrimidine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • RSC Medicinal Chemistry. (2021).[4] "Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors." Royal Society of Chemistry. [Link]

Sources

Safety Operating Guide

Proper Disposal of 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Researchers and scientists in drug development frequently handle novel chemical entities, each with a unique profile of biological activity and potential hazards. Among these, 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine, a heterocyclic compound featuring a thienopyrimidine core and a piperazine substituent, requires meticulous handling and disposal procedures to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and an understanding of its likely chemical and toxicological properties.

Hazard Profile: Understanding the Risks

Thienopyrimidine Core: Thienopyrimidine derivatives are recognized for their diverse biological activities, often designed to interact with specific cellular targets.[1][2] This inherent bioactivity necessitates that they be treated as potentially cytotoxic or pharmacologically active substances.[3] As such, uncontrolled release into the environment or accidental exposure could have unforeseen consequences.

Piperazine Moiety: The piperazine functional group is associated with several hazards. It is a known skin and respiratory sensitizer and is suspected of causing reproductive toxicity.[4][5] Furthermore, piperazine is corrosive and can cause severe skin burns and eye damage.[6][7]

Based on this analysis, 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine should be handled as a hazardous substance with the following potential risks:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[8]

  • Skin and Eye Irritation/Corrosion: Potential to cause skin irritation or serious eye damage.[8]

  • Sensitization: May cause an allergic skin or respiratory reaction.[4][9]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[4][7]

  • Environmental Hazard: As a bioactive molecule, its impact on aquatic life and ecosystems is a concern.

A summary of the likely hazard classifications is presented in Table 1.

Hazard ClassAnticipated ClassificationRationale
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Harmful)Based on data for structurally related thienopyrimidine-piperazine compounds.[8]
Skin Corrosion/IrritationCategory 2 (Irritant) to Category 1 (Corrosive)The piperazine moiety is known to be corrosive.[6][7]
Serious Eye Damage/IrritationCategory 1 (Causes serious eye damage)The piperazine moiety is known to cause severe eye damage.[7]
Respiratory/Skin SensitizationCategory 1 (May cause an allergic reaction)Piperazine is a known sensitizer.[4][5]
Reproductive ToxicityCategory 2 (Suspected of damaging fertility/unborn child)Piperazine is classified as a suspected reproductive toxicant.[4]
Aquatic HazardLikely HazardousBioactive small molecules can have ecotoxicological effects.

Table 1: Anticipated Hazard Profile of 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine

Personal Protective Equipment (PPE): The First Line of Defense

Given the anticipated hazards, a stringent PPE protocol is mandatory when handling 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine in any form—solid, in solution, or as waste.

  • Hand Protection: Nitrile or neoprene gloves are recommended. Always double-glove when handling concentrated amounts.

  • Eye Protection: Chemical safety goggles are essential. A face shield should be worn when there is a risk of splashing.

  • Skin and Body Protection: A fully buttoned laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Spill Management: Preparedness is Key

Accidental spills must be managed promptly and safely. Your laboratory should have a spill kit readily available containing:

  • Absorbent materials (e.g., vermiculite, sand, or commercial sorbents)

  • Two pairs of chemically resistant gloves

  • Safety goggles and a face shield

  • A plastic scoop and dustpan

  • Heavy-duty waste bags for contaminated materials

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure the chemical fume hood is operational to ventilate the space.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described above.

  • Contain the Spill: For liquid spills, surround the area with absorbent material to prevent it from spreading. For solid spills, gently cover the powder with a damp paper towel to avoid generating dust.

  • Absorb and Collect: Carefully absorb the spilled liquid or collect the solid using a plastic scoop and dustpan. Avoid creating dust.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

  • Dispose of Contaminated Materials: All contaminated materials, including absorbent pads, gloves, and paper towels, must be placed in a labeled hazardous waste container.

Waste Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine is that it must be treated as hazardous chemical waste. It should never be disposed of down the drain or in the regular trash.

Step 1: Waste Segregation

Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Unused or expired 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine powder.

    • Contaminated consumables such as weighing paper, pipette tips, and gloves.

  • Liquid Waste:

    • Solutions containing 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine.

    • Keep halogenated and non-halogenated solvent waste streams separate, if required by your institution's waste management program.

  • Sharps Waste:

    • Needles, syringes, or glass Pasteur pipettes contaminated with the compound should be placed in a designated sharps container.

The decision-making process for waste segregation is illustrated in the flowchart below.

WasteSegregation Start Waste Generation (4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine) IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Solid Chemical Waste (e.g., contaminated gloves, weigh paper) IsSolid->SolidWaste Yes IsSharp Is the waste a sharp? IsLiquid->IsSharp No LiquidWaste Liquid Chemical Waste (e.g., solutions) IsLiquid->LiquidWaste Yes IsSharp->Start No (Re-evaluate) SharpsWaste Sharps Waste (e.g., contaminated needles) IsSharp->SharpsWaste Yes

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.